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  • Product: 1-Cyclohexyl-3-(4-hydroxyphenyl)urea
  • CAS: 38652-23-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Cyclohexyl-3-(4-hydroxyphenyl)urea: Structure, Properties, and Potential Applications

Introduction In the landscape of medicinal chemistry and drug development, the urea scaffold represents a cornerstone of molecular design, lauded for its versatile hydrogen bonding capabilities and its presence in numero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the urea scaffold represents a cornerstone of molecular design, lauded for its versatile hydrogen bonding capabilities and its presence in numerous clinically significant compounds.[1][2] This guide focuses on a specific derivative, 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, providing a comprehensive technical overview for researchers, scientists, and professionals in the field. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its structural analogs and the broader class of aryl ureas to offer valuable, field-proven insights. The primary aim is to equip researchers with a foundational understanding of its chemical nature, a robust protocol for its synthesis, and a scientifically grounded perspective on its potential biological activities.

Molecular Structure and Physicochemical Properties

The structural architecture of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea combines a bulky, lipophilic cyclohexyl group with a polar, aromatic 4-hydroxyphenyl moiety, bridged by a urea linkage. This unique combination of functional groups is anticipated to govern its solubility, membrane permeability, and interactions with biological targets.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name 1-cyclohexyl-3-(4-hydroxyphenyl)urea-
CAS Number 38652-23-2[3][4]
Molecular Formula C₁₃H₁₈N₂O₂[3][4]
Molecular Weight 234.29 g/mol [3][4]
Predicted Solubility Soluble in organic solvents such as DMSO and dimethylformamide; sparingly soluble in aqueous buffers.Inferred from

Note: Predicted solubility is based on the properties of the structurally related compound 1,3-diphenylurea.

Synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea: A Step-by-Step Protocol

The synthesis of asymmetrically substituted ureas is a well-established process in organic chemistry, typically involving the reaction of an isocyanate with a primary amine. The following protocol outlines a reliable method for the preparation of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

Causality Behind Experimental Choices:

The selection of cyclohexyl isocyanate and 4-aminophenol as starting materials is a direct and efficient route to the target molecule. The use of an inert, anhydrous solvent like tetrahydrofuran (THF) is crucial to prevent the hydrolysis of the highly reactive isocyanate intermediate. The reaction is typically conducted at room temperature to control the exothermic nature of the reaction and minimize the formation of byproducts.

Experimental Protocol:

  • Preparation of Reactants:

    • In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-aminophenol in anhydrous tetrahydrofuran (THF).

    • In a separate, dry dropping funnel, add 1.05 equivalents of cyclohexyl isocyanate.

  • Reaction Execution:

    • Slowly add the cyclohexyl isocyanate solution dropwise to the stirring solution of 4-aminophenol at room temperature over a period of 30 minutes.

    • Allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

  • Characterization:

    • The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 4-Aminophenol 4-Aminophenol Dissolve 4-Aminophenol in anhydrous THF Dissolve 4-Aminophenol in anhydrous THF 4-Aminophenol->Dissolve 4-Aminophenol in anhydrous THF Cyclohexyl Isocyanate Cyclohexyl Isocyanate Slowly add Cyclohexyl Isocyanate Slowly add Cyclohexyl Isocyanate Cyclohexyl Isocyanate->Slowly add Cyclohexyl Isocyanate Dissolve 4-Aminophenol in anhydrous THF->Slowly add Cyclohexyl Isocyanate Stir at room temperature Stir at room temperature Slowly add Cyclohexyl Isocyanate->Stir at room temperature Remove solvent under reduced pressure Remove solvent under reduced pressure Stir at room temperature->Remove solvent under reduced pressure Recrystallize from suitable solvent Recrystallize from suitable solvent Remove solvent under reduced pressure->Recrystallize from suitable solvent 1-Cyclohexyl-3-(4-hydroxyphenyl)urea 1-Cyclohexyl-3-(4-hydroxyphenyl)urea Recrystallize from suitable solvent->1-Cyclohexyl-3-(4-hydroxyphenyl)urea

Caption: Synthesis workflow for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

Potential Biological Activity and Mechanism of Action

A closely related analog, 1,3-bis(p-hydroxyphenyl)urea, has demonstrated significant anti-inflammatory and analgesic properties.[6] In-silico and in-vivo studies suggest that this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in the inflammatory cascade. Given the structural similarity, it is plausible that 1-Cyclohexyl-3-(4-hydroxyphenyl)urea may also exhibit inhibitory activity against COX enzymes.

Hypothesized Mechanism of Action (Anti-inflammatory):

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 1-Cyclohexyl-3-(4-hydroxyphenyl)urea 1-Cyclohexyl-3-(4-hydroxyphenyl)urea 1-Cyclohexyl-3-(4-hydroxyphenyl)urea->COX-2 Inhibition

Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.

Analytical Methodologies for Characterization and Quantification

To ensure the purity of the synthesized compound and for its quantification in various matrices, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended techniques.

High-Performance Liquid Chromatography (HPLC) Protocol:

This method is suitable for assessing the purity of the compound and for its quantification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound (likely around 254 nm).

  • Injection Volume: 10 µL.

  • Quantification: An external standard calibration curve should be prepared using a certified reference standard of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is indispensable for the structural elucidation and confirmation of the synthesized compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the expected solubility of the compound.

  • ¹H NMR: Expected signals would include those for the cyclohexyl protons, the aromatic protons of the hydroxyphenyl ring, the phenolic hydroxyl proton, and the two N-H protons of the urea linkage.

  • ¹³C NMR: Will provide characteristic signals for the carbonyl carbon of the urea, the carbons of the cyclohexyl ring, and the carbons of the aromatic ring.

  • Quantitative NMR (qNMR): Can be employed for accurate quantification using a suitable internal standard.[7]

Conclusion

1-Cyclohexyl-3-(4-hydroxyphenyl)urea is a molecule of significant interest within the domain of medicinal chemistry, primarily due to the established pharmacological potential of the aryl urea scaffold. This guide has provided a detailed framework for its synthesis, purification, and analysis. While direct biological data remains to be elucidated, the insights from structurally similar compounds suggest that it may possess valuable anti-inflammatory properties. The protocols and theoretical considerations presented herein are intended to serve as a robust starting point for further investigation and development of this promising compound.

References

  • Waruwu, B. E., Ginting, B., & Lister, I. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]

  • Patel, S. B., & Ghate, M. D. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 20(14), 1315–1341. [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-3-(4-ethoxyphenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry (Los Angeles, Calif.), 5(11), 479–483. [Link]

  • Umar, M. I., Ishak, N. S., & Adeniji, B. A. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Journal of Applied Sciences and Environmental Management, 26(11), 1865-1871. [Link]

  • Scolari, I. R., de la Cruz-Thea, B., Musri, M., & Granero, G. E. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods, 16(12), 1645-1655. [Link]

  • CN111548287A - Preparation method of cyclohexyl isocyanate. (2020).
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • Li, D. W., & Chen, Z. (2012). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analytical and bioanalytical chemistry, 404(5), 1361–1368. [Link]

  • ResearchGate. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Chemistry—A European Journal. (n.d.). Retrieved from [Link]

  • Purnomo, H., Jenie, U. A., Nugroho, A. E., & Pranowo, H. D. (2022). The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX. Pharmacia, 69(4), 899-906. [Link]

  • Sciencemadness Wiki. (n.d.). Urea. Retrieved from [Link]

  • US4740618A - Process for the preparation of monocyclohexylurea. (1988).
  • Pop, F., Barta, P., & Oprean, R. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone. (2011).
  • Singh, S., Lei, Y., & Schober, A. (2017). Electronic Supplementary information for: Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis. The Royal Society of Chemistry. [Link]

  • Hanna, G. M., & Lau-Cam, C. A. (1987). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Pharmaceutical research, 4(5), 412–415. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of Cyclohexyl-Phenyl-Urea Derivatives

This guide provides a comprehensive technical overview of the biological activities associated with the cyclohexyl-phenyl-urea scaffold, with a representative focus on the compound 1-Cyclohexyl-3-(4-hydroxyphenyl)urea. D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activities associated with the cyclohexyl-phenyl-urea scaffold, with a representative focus on the compound 1-Cyclohexyl-3-(4-hydroxyphenyl)urea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, outlines potential mechanisms of action, and provides detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Versatility of the Urea Scaffold in Medicinal Chemistry

The urea functional group is a cornerstone in modern medicinal chemistry, integral to the bioactivity of numerous clinically approved therapeutics.[1] Its prevalence stems from the unique ability of the urea moiety to form stable, multiple hydrogen bonds with protein and receptor targets, which is fundamental to specific biological activity and desirable drug properties.[1] This capacity allows the urea scaffold to serve as a versatile building block in the design of novel therapeutic agents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1][2]

Urea derivatives have been successfully developed into a wide array of medicinal agents, including anticancer, antibacterial, anticonvulsant, anti-HIV, and antidiabetic drugs.[1][3] The structural diversity achievable by substituting the urea nitrogen atoms allows for the exploration of vast chemical space and the optimization of interactions with specific biological targets. This guide will focus on the class of N,N'-disubstituted ureas bearing both a cyclohexyl and a hydroxyphenyl group, exemplified by 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, to explore their potential biological activities based on the extensive research conducted on structurally related compounds.

Synthesis of Cyclohexyl-Phenyl-Urea Derivatives

The synthesis of asymmetrically substituted ureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an amine with an isocyanate.[4] For the synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea and its analogs, this would typically involve the reaction of cyclohexylamine with a suitably protected 4-hydroxyphenyl isocyanate, or conversely, 4-aminophenol with cyclohexyl isocyanate.

General Synthetic Workflow:

A general representation of the synthetic approach is outlined below. The choice of starting materials can be adapted to generate a library of analogs for structure-activity relationship (SAR) studies.[5]

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Cyclohexylamine C Nucleophilic Addition A->C B 4-Hydroxyphenyl Isocyanate B->C D 1-Cyclohexyl-3-(4-hydroxyphenyl)urea C->D

Caption: General synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

Anticipated Biological Activities and Mechanisms of Action

While specific biological data for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea is limited, the activities of structurally similar urea derivatives provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of urea-containing compounds, particularly diaryl ureas, which form the basis of several approved kinase inhibitors.[1][6]

Mechanism of Action: Kinase Inhibition

Many urea derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[6] The urea moiety is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, mimicking the interactions of the native substrate.

Prominent examples include Sorafenib, a multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR, and Infigratinib, a potent inhibitor of the fibroblast growth factor receptor (FGFR) family.[1][2] The structural similarity of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea to these compounds suggests it may also function as a kinase inhibitor.

Potential Signaling Pathways Targeted:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[7] Several studies have demonstrated that synthetic urea derivatives can effectively inhibit this signaling cascade, leading to apoptosis and cell cycle arrest in cancer cells.[7]

  • Receptor Tyrosine Kinases (RTKs): Heterocyclic and aromatic urea derivatives are known to inhibit various RTKs, which are critical in tumorigenesis.[6]

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates Urea Cyclohexyl-Phenyl-Urea Derivative Urea->RTK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a urea derivative.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes. Research on 1,3-bis(p-hydroxyphenyl)urea, a compound structurally related to the topic molecule, has demonstrated its potential as an anti-inflammatory agent through the inhibition of COX-2.

Mechanism of Action: COX Inhibition

The anti-inflammatory action of many NSAIDs is attributed to their ability to inhibit the synthesis of prostaglandins by blocking the activity of COX enzymes, particularly the inducible COX-2 isoform which is upregulated during inflammation. The structural features of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, including the hydroxylated phenyl ring, are consistent with moieties found in other COX inhibitors, suggesting a similar mechanism of action is plausible.

Other Potential Biological Activities

The versatility of the urea scaffold extends to other therapeutic areas. Various urea derivatives have been reported to possess:

  • Antimicrobial Activity: Some urea and thiourea derivatives have shown efficacy against a range of bacteria and fungi.[3]

  • Antioxidant Activity: Certain primaquine-urea derivatives have demonstrated antioxidant properties in various assays.[8]

  • Anticonvulsant Activity: Arylurea derivatives have been evaluated for their potential in managing seizures.[3]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea and its analogs, a series of well-established in vitro and in vivo assays are required.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Culture selected cancer cell lines (e.g., A549 (lung), HCT-116 (colon), PC-3 (prostate), MCF-7 (breast)) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[9][10]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory effects of the compound in an animal model.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=5-6 per group): a negative control group (vehicle), a positive control group (e.g., Diclofenac sodium), and treatment groups receiving different doses of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

  • Compound Administration: Administer the test compound and control substances orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the negative control group.

Experimental Workflow Visualization

cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Lead Optimization A Synthesize Urea Derivatives B Purify and Characterize (NMR, MS) A->B C Cytotoxicity Assays (e.g., MTT) B->C D Kinase Inhibition Assays B->D E COX Enzyme Inhibition Assays B->E F Xenograft Tumor Models C->F G Inflammation Models (e.g., Paw Edema) E->G H Determine IC50 / ED50 F->H G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-N'-(4-hydroxyphenyl)urea

Introduction: A Molecule of Interest in Medicinal Chemistry N-Cyclohexyl-N'-(4-hydroxyphenyl)urea is a disubstituted urea derivative that holds potential significance for researchers in drug discovery and development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Interest in Medicinal Chemistry

N-Cyclohexyl-N'-(4-hydroxyphenyl)urea is a disubstituted urea derivative that holds potential significance for researchers in drug discovery and development. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form robust hydrogen bond interactions with biological targets, thereby influencing the pharmacokinetic and pharmacodynamic profiles of small molecules. The unique combination of a lipophilic cyclohexyl group and a hydrogen-bonding hydroxyphenyl moiety in N-Cyclohexyl-N'-(4-hydroxyphenyl)urea suggests a molecule designed for specific molecular recognition, potentially targeting enzymes or receptors where such interactions are critical. This guide provides a comprehensive overview of its physicochemical properties, offering both theoretical insights and practical methodologies for its synthesis and characterization.

While extensive experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogues and computational predictions to provide a robust working profile for researchers.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of a compound's properties begins with its structure. The key physicochemical parameters of N-Cyclohexyl-N'-(4-hydroxyphenyl)urea are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂PubChem
Molecular Weight 234.29 g/mol PubChem
Predicted XlogP 2.6PubChem
Hydrogen Bond Donors 3Inferred from structure
Hydrogen Bond Acceptors 2Inferred from structure
Predicted pKa (Phenolic OH) ~10Analog Estimation
Predicted pKa (Urea NH) >14Analog Estimation

Note: Predicted values are computationally derived and should be confirmed experimentally.

The predicted octanol-water partition coefficient (XlogP) of 2.6 suggests a moderate lipophilicity, indicating that the molecule may possess reasonable cell membrane permeability. The presence of both hydrogen bond donors (the two urea N-H groups and the phenolic O-H group) and acceptors (the urea carbonyl oxygen and the phenolic oxygen) underscores its potential for strong and specific interactions with biological macromolecules.

Synthesis of N-Cyclohexyl-N'-(4-hydroxyphenyl)urea: A Practical Protocol

The synthesis of unsymmetrical ureas like N-Cyclohexyl-N'-(4-hydroxyphenyl)urea is a well-established process in organic chemistry. A reliable method involves the reaction of an isocyanate with an amine. In this case, cyclohexyl isocyanate reacts with 4-aminophenol.

Experimental Protocol: Synthesis via Isocyanate Addition
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminophenol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Slowly add 1.0 equivalent of cyclohexyl isocyanate to the stirred solution at room temperature. The reaction is often exothermic, so a cooling bath (ice-water) may be used to maintain the temperature below 30°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The formation of the urea product, which is often less soluble than the reactants, may be observed as a precipitate.

  • Workup and Isolation: Upon completion, the solvent can be partially evaporated under reduced pressure. The precipitated product is then collected by vacuum filtration.

  • Purification: The crude product is washed with a non-polar solvent like hexane to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-Cyclohexyl-N'-(4-hydroxyphenyl)urea as a white solid.

Causality in Experimental Choices: The choice of an anhydrous solvent is critical to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes to cyclohexylamine and carbon dioxide. The slow addition of the isocyanate helps to control the exothermicity of the reaction.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 4-aminophenol 4-aminophenol Dissolve in DCM Dissolve in DCM 4-aminophenol->Dissolve in DCM Cyclohexyl isocyanate Cyclohexyl isocyanate Slow Addition Slow Addition Cyclohexyl isocyanate->Slow Addition Stir at RT Stir at RT Slow Addition->Stir at RT TLC Monitoring TLC Monitoring Stir at RT->TLC Monitoring Filtration Filtration TLC Monitoring->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: Synthesis workflow for N-Cyclohexyl-N'-(4-hydroxyphenyl)urea.

Spectroscopic Characterization

The identity and purity of the synthesized N-Cyclohexyl-N'-(4-hydroxyphenyl)urea can be confirmed using a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: Expect two distinct bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the urea moiety.

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ (aliphatic C-H from the cyclohexyl ring) and just above 3000 cm⁻¹ (aromatic C-H from the phenyl ring) will be present.

  • C=O Stretching (Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹ is indicative of the urea carbonyl group.

  • N-H Bending (Amide II): A band in the region of 1550-1640 cm⁻¹ will also be present, arising from N-H bending coupled with C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of the hydrogen atoms.

  • Aromatic Protons: The protons on the 4-hydroxyphenyl ring will appear as two doublets in the aromatic region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Phenolic Proton: The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.

  • Urea Protons: The two N-H protons will also appear as singlets or broad signals, and their chemical shifts can vary.

  • Cyclohexyl Protons: The protons of the cyclohexyl ring will resonate in the upfield region (δ 1.0-4.0 ppm), likely as a series of complex multiplets.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon: The urea carbonyl carbon will have a characteristic signal in the downfield region (δ 155-160 ppm).

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 115-160 ppm range.

  • Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the upfield region (δ 25-50 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

  • Molecular Ion Peak [M+H]⁺: In electrospray ionization (ESI) mass spectrometry, the protonated molecule is expected at an m/z corresponding to the molecular weight plus the mass of a proton (235.1441).

  • Other Adducts: Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed.

  • Fragmentation Pattern: The molecule may fragment in predictable ways, for example, through cleavage of the bond between the cyclohexyl group and the nitrogen atom.

Crystal Structure and Solid-State Properties

It is highly probable that N-Cyclohexyl-N'-(4-hydroxyphenyl)urea also crystallizes in a centrosymmetric space group, with the molecules forming hydrogen-bonded networks. The urea moiety is an excellent hydrogen bond donor and acceptor, and the phenolic hydroxyl group adds another site for hydrogen bonding. These interactions will likely dominate the crystal packing, leading to a stable, ordered solid with a defined melting point. The melting point is anticipated to be relatively high for a molecule of its size due to these strong intermolecular forces.

Solubility and pKa

Solubility Profile

The solubility of N-Cyclohexyl-N'-(4-hydroxyphenyl)urea will be dictated by the balance between its lipophilic cyclohexyl and phenyl groups and its polar urea and hydroxyl functionalities.

  • Aqueous Solubility: Expected to be low in water due to the significant non-polar surface area.

  • Polar Aprotic Solvents: Likely to be soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar groups.

  • Alcohols: Should exhibit moderate to good solubility in alcohols such as methanol and ethanol.

  • Non-polar Solvents: Poor solubility is expected in non-polar solvents like hexane.

Protocol for Solubility Determination

A standard method for determining solubility involves the shake-flask method.

  • Preparation: Add an excess amount of the compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Acid-Base Properties (pKa)

N-Cyclohexyl-N'-(4-hydroxyphenyl)urea has two potential acidic sites: the phenolic hydroxyl group and the urea N-H protons.

  • Phenolic Hydroxyl Group: The pKa of the phenolic -OH group is expected to be around 10, similar to that of phenol itself. This means that at physiological pH (~7.4), this group will be predominantly in its protonated, neutral form.

  • Urea N-H Protons: The N-H protons of the urea group are much less acidic, with a pKa generally above 14. They are not expected to deprotonate under normal physiological conditions.

Stability Considerations

Urea derivatives are generally stable compounds. However, they can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the molecule into its constituent amines (cyclohexylamine and 4-aminophenol) and carbon dioxide. The phenolic hydroxyl group may be susceptible to oxidation, particularly in the presence of metal ions or under exposure to light and air. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.

Conclusion

N-Cyclohexyl-N'-(4-hydroxyphenyl)urea is a molecule with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. Its moderate lipophilicity, coupled with significant hydrogen bonding capabilities, provides a foundation for designing molecules with specific biological activities. This guide has provided a detailed overview of its structural and physicochemical characteristics, along with practical protocols for its synthesis and analysis. While some of the data presented is based on predictions and analogies to similar compounds, it serves as a valuable starting point for researchers and drug development professionals. Experimental verification of these properties is a crucial next step in fully elucidating the potential of this compound.

References

  • Waruwu, S. B., Ginting, B., & Lister, I. N. E. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]

  • Dou, J., Wang, Y., & Zhang, L. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 773-775. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13451, N-Cyclohexyl-N'-phenylurea. Retrieved from [Link].

  • Cheméo (n.d.). Chemical Properties of Urea, N-cyclohexyl-N'-phenyl-. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4051140, 1-cyclohexyl-3-(4-hydroxyphenyl)urea. Retrieved from [Link].

  • Papadopoulou, M. V., Bloomer, W. D., & Rosenzweig, H. S. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

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Exploratory

From Vitalism's Demise to Modern Medicine: A Technical Guide to the Discovery and Enduring Legacy of Urea-Based Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide delves into the remarkable journey of urea and its derivatives, tracing their path from a pivotal discovery that resh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the remarkable journey of urea and its derivatives, tracing their path from a pivotal discovery that reshaped chemical philosophy to their current status as indispensable scaffolds in contemporary drug discovery. We will explore the foundational history, the key physicochemical properties that make the urea moiety a "privileged" structure in medicinal chemistry, and the evolution of synthetic methodologies. This document is designed not as a rigid protocol book, but as a comprehensive scientific narrative to provide researchers with the foundational knowledge and field-proven insights necessary to innovate in this dynamic area.

Part 1: The Dawn of Organic Chemistry: The Isolation and Synthesis of Urea

The story of urea is inextricably linked to the birth of modern organic chemistry. For centuries, the doctrine of vitalism held that organic compounds, those derived from living organisms, possessed a "vital force" that made them fundamentally different from inorganic matter and impossible to create artificially.

Early Discoveries and Isolation

Urea was first noted in urine evaporates in the early 18th century by scientists like Herman Boerhaave.[1][2][3][4] However, it was the French chemist Hilaire Rouelle who is widely credited with isolating and crystallizing urea from human urine in 1773.[1][2] Subsequent work by chemists including Carl Wilhelm Scheele, Antoine François de Fourcroy, and Louis Nicolas Vauquelin further purified the compound and, in 1799, officially named it "urea".[1] William Prout later determined its chemical composition in 1817.[1][2]

Wöhler's Synthesis: The End of Vitalism

The defining moment in the history of urea, and indeed organic chemistry, arrived in 1828. The German chemist Friedrich Wöhler, while attempting to synthesize ammonium cyanate by treating silver cyanate with ammonium chloride, unexpectedly obtained crystals of urea.[1][2][5] This was the first time an organic compound had been synthesized from purely inorganic starting materials, directly challenging the theory of vitalism.[1][2][5][6] Wöhler famously wrote to his mentor Jöns Jakob Berzelius, a chief proponent of vitalism, "I must tell you that I can make urea without the use of kidneys, either man or dog. Ammonium cyanate is urea."[1] This landmark experiment demonstrated that the same chemical principles governed both the living and non-living worlds, opening the door to the systematic synthesis and study of organic molecules.[2][7]

Wohler_Synthesis cluster_reactants Inorganic Reactants cluster_intermediate Intermediate cluster_product Organic Product AgOCN Silver Cyanate (AgOCN) NH4OCN Ammonium Cyanate (NH4OCN) AgOCN->NH4OCN + NH4Cl NH4Cl Ammonium Chloride (NH4Cl) Urea Urea (H2N-CO-NH2) NH4OCN->Urea Heat (Isomerization)

Caption: Wöhler's synthesis of urea from inorganic precursors.

The Biological Context: The Urea Cycle

While Wöhler's synthesis demystified urea's creation, its biological role remained to be fully elucidated. This came in 1932 when Hans Krebs and his student Kurt Henseleit discovered the ornithine cycle, now known as the urea cycle.[5][6] This metabolic pathway, occurring primarily in the liver, converts highly toxic ammonia—a byproduct of amino acid metabolism—into the much less toxic urea, which is then excreted in the urine.[8][9][10][11] This discovery highlighted the physiological importance of urea in nitrogen metabolism and detoxification.[8][11] Understanding this cycle is critical for diagnosing and managing urea cycle disorders, which can lead to life-threatening hyperammonemia if not detected early.[12]

Part 2: The Urea Moiety as a Privileged Scaffold in Drug Discovery

The same chemical features that make urea a stable biological metabolite also make it an exceptionally valuable functional group in medicinal chemistry. The urea moiety is now recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds and its ability to confer favorable drug-like properties.[13][14]

Causality of Efficacy: Key Physicochemical Properties

The utility of the urea functional group stems from its unique electronic and structural characteristics:

  • Hydrogen Bonding Prowess: The urea group is a superb hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This dual nature allows it to form strong, stable, and highly directional hydrogen bonds with amino acid residues in protein targets, such as kinases and proteases, leading to high-potency interactions.[15]

  • Structural Rigidity and Planarity: The planar and rigid nature of the urea bond acts as a reliable and predictable linker between different pharmacophoric elements of a drug molecule, helping to orient them correctly for optimal target binding.

  • Modulation of Physicochemical Properties: Incorporating a urea moiety can significantly influence a molecule's solubility and permeability.[15] Its hydrogen bonding capacity can improve aqueous solubility, while its overall neutral charge and lipophilicity can be fine-tuned by modifying the substituents on the nitrogen atoms to, for example, facilitate passage across the blood-brain barrier.[15]

Urea_H_Bonding cluster_target Protein Target Urea R¹-N H C=O H N-R² Acceptor H-Bond Acceptor (e.g., C=O) Urea:R1->Acceptor H-bond (donor) Urea:R2->Acceptor H-bond (donor) Donor H-Bond Donor (e.g., N-H) Donor->Urea:C H-bond (acceptor)

Caption: Hydrogen bonding capability of the urea moiety.

Evolution of Urea-Based Therapeutics: A Timeline of Innovation

The application of urea derivatives in medicine has evolved significantly over the past century, leading to numerous FDA-approved drugs.[15]

Era Key Development / Drug Class Example(s) Significance
Early 1900s First Urea-Based Systemic DrugSuraminDeveloped from dye derivatives, it was the first urea-containing drug used to treat sleeping sickness (trypanosomiasis).[13][16]
Mid-1900s Antidiabetic AgentsGlibenclamide (Glyburide)The sulfonylureas became a cornerstone of treatment for type II diabetes.[15][16]
Mid-1900s Anticancer Alkylating AgentsNitrosoureas (e.g., Lomustine)These compounds act by generating reactive species that crosslink DNA, inhibiting replication in cancer cells.[13]
Late 1900s - Present Kinase InhibitorsSorafenib, RegorafenibDiaryl ureas emerged as a major class of inhibitors for protein kinases, which are critical targets in oncology.[13][15]
Modern Era Broad-Spectrum ApplicationsVariousUrea derivatives are now explored as anti-HIV, anticonvulsive, antibacterial, and epigenetic enzyme inhibitors.[15][17]

One of the most impactful areas for urea-based drugs is oncology. Diaryl ureas, in particular, have been successfully designed as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[15] For instance, Hydroxyurea (HU) acts as a cytostatic anticancer drug by inhibiting ribonucleotide reductase, which in turn blocks DNA synthesis.[13]

Part 3: Synthetic Methodologies for Urea-Based Compounds

The synthesis of urea derivatives has evolved from using highly hazardous reagents to employing safer, more efficient, and scalable methods. A foundational understanding of these techniques is crucial for any researcher in the field.

Classical Synthetic Protocols

The most traditional and widely used methods for preparing urea derivatives involve the generation of an isocyanate intermediate.

  • From Phosgene and Equivalents: The reaction of a primary amine with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene or N,N'-carbonyldiimidazole (CDI) generates a highly reactive isocyanate.[15] This intermediate is then reacted in situ with a second amine (which can be the same as or different from the first) to yield the final urea product.[15][18] While effective, the high toxicity of phosgene has driven the development of alternative routes.[18][19]

  • From Rearrangement Reactions: The Hofmann, Curtius, and Lossen rearrangements are classical organic reactions that convert carboxylic acid derivatives (amides, acyl azides, and hydroxamic acids, respectively) into isocyanates.[15][20] These methods are valuable for generating the key intermediate from different starting materials.

Urea_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Amine1 Primary Amine (R¹-NH₂) Isocyanate Isocyanate (R¹-N=C=O) Amine1->Isocyanate Reagent Phosgene Equivalent (e.g., CDI, Triphosgene) Reagent->Isocyanate Urea Unsymmetrical Urea (R¹-NH-CO-NH-R²) Isocyanate->Urea Amine2 Second Amine (R²-NH₂) Amine2->Urea

Caption: General workflow for unsymmetrical urea synthesis.

Modern Synthetic Advances

Contemporary research focuses on developing milder and more versatile synthetic routes. This includes palladium-catalyzed cross-coupling reactions to form aryl isocyanates and one-pot procedures that convert Boc-protected amines directly into ureas, enhancing efficiency and substrate scope.[20] Continuous-flow reactor systems have also been developed for the safe and scalable synthesis of urea derivatives, including active pharmaceutical ingredients.[21]

Self-Validating Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea

This protocol describes a general and reliable method for synthesizing an unsymmetrical urea derivative using a phosgene equivalent, a process that is central to many drug discovery campaigns.

Objective: To synthesize 1-(4-chlorophenyl)-3-phenylurea.

Materials:

  • Aniline (93.13 g/mol )

  • 4-Chloroaniline (127.57 g/mol )

  • 1,1'-Carbonyldiimidazole (CDI) (162.15 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Isocyanate Formation (Self-Validating Step 1):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) in anhydrous THF.

    • Add CDI (1.05 eq) portion-wise to the stirred solution at room temperature.

    • Causality: CDI reacts with the primary amine to form a carbonylimidazolide intermediate. This intermediate readily eliminates imidazole to generate the corresponding isocyanate in situ. The evolution of CO₂ gas (if using triphosgene) or the formation of a precipitate (imidazole) can indicate reaction progress.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-2 hours). This confirms the complete formation of the isocyanate intermediate.

  • Urea Formation (Self-Validating Step 2):

    • To the solution containing the in situ-generated 4-chlorophenyl isocyanate, add a solution of aniline (1.0 eq) in anhydrous THF dropwise via a syringe or dropping funnel.

    • Causality: The nucleophilic nitrogen of the second amine (aniline) attacks the electrophilic carbon of the isocyanate, forming the stable C-N bond of the urea linkage. This reaction is typically exothermic.

    • Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the disappearance of the isocyanate intermediate. The formation of a white precipitate (the urea product) is often observed.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: The aqueous washes remove any unreacted starting materials, imidazole byproduct, and other water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure 1-(4-chlorophenyl)-3-phenylurea.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of two distinct N-H signals in the ¹H NMR spectrum and the characteristic carbonyl peak in the ¹³C NMR spectrum validates the formation of the desired urea.

Conclusion

From its accidental synthesis that toppled a centuries-old scientific doctrine, urea has evolved into a molecule of immense scientific and therapeutic importance. Its unique ability to form robust hydrogen bonds has made it a cornerstone of rational drug design, enabling the creation of potent and selective inhibitors for a wide range of biological targets. The continuous refinement of synthetic methodologies ensures that novel urea-based compounds will remain at the forefront of research, driving future innovations in medicine, agriculture, and materials science. For the modern researcher, a deep appreciation of urea's history is not merely an academic exercise; it is the foundation upon which the next generation of discoveries will be built.

References

  • Talele, T. T. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Tedesco, M., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]

  • American Chemical Society. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Elbaba, M. (2024). The discovery of urea and the end of vitalism. Hektoen International. [Link]

  • Kinne-Saffran, E., & Kinne, R. K. (1999). Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs. American Journal of Nephrology. [Link]

  • Request PDF. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Wong, I. (2022). The History of Urea and Its Use in the Modern Fertilizer Industry. SciTePress. [Link]

  • UreaKnowHow.com. (2009). Urea, its history and applications. Retrieved from [Link]

  • Fortis Healthcare. (2025). Urea Cycle - Steps, Significance and Importance. Retrieved from [Link]

  • PT. Tribhakti Inspektama. (2024). What is Urea and its Important Role in Agriculture?. Retrieved from [Link]

  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • King, T. K., & Sharma, S. (2018). Physiology, Urea Cycle. StatPearls. [Link]

  • Atmosfer Machinery. (n.d.). Urea For Agriculture. Retrieved from [Link]

  • ResearchGate. (2025). Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs. Retrieved from [Link]

  • Study.com. (n.d.). Friedrich Wohler Experiment | Mechanism & Impacts in Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea cycle. Retrieved from [Link]

  • Agromer.org. (2025). Urea in Agriculture: Importance, Types, Uses & Price. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of symmetrical or asymmetrical urea compounds from CO2via base catalysis. Retrieved from [Link]

  • PCC Group. (2025). Urea – applications, properties and significance in industry. Retrieved from [Link]

  • Vedantu. (n.d.). Urea Cycle: Steps, Function & Exam Insights Simplified. Retrieved from [Link]

  • News-Medical.Net. (n.d.). What is the Urea Cycle?. Retrieved from [Link]

  • Nature. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea protocol

An Application Note and Protocol for the Synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea Authored by: A Senior Application Scientist Introduction and Significance Substituted ureas are a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea

Authored by: A Senior Application Scientist

Introduction and Significance

Substituted ureas are a cornerstone in medicinal chemistry and drug development, with the urea moiety serving as a critical hydrogen bond donor and acceptor, facilitating interactions with biological receptors.[1] This structural motif is present in numerous FDA-approved drugs. The target compound, 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, is a diaryl urea derivative with potential applications in various therapeutic areas, leveraging the established bioactivity of this chemical class.[2]

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea. It is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis. The protocol is built upon the well-established nucleophilic addition reaction between an amine and an isocyanate, a robust and high-yielding transformation in organic synthesis.

Reaction Principle and Mechanism

The synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea is achieved through the nucleophilic addition of 4-aminophenol to cyclohexyl isocyanate.

Overall Reaction Scheme:

Mechanism: The reaction proceeds via a straightforward and generally catalyst-free pathway.[3] The lone pair of electrons on the nitrogen atom of the 4-aminophenol's amino group acts as a nucleophile, attacking the highly electrophilic carbon atom of the isocyanate group. This concerted step forms a new carbon-nitrogen bond and results in a zwitterionic intermediate, which quickly rearranges through proton transfer to yield the stable urea product.

The choice of solvent is critical. Anhydrous aprotic solvents, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), are preferred. These solvents effectively dissolve the reactants without participating in the reaction. The use of protic solvents (e.g., water, alcohols) must be strictly avoided as the highly reactive isocyanate group will readily react with them to form carbamic acids (which are unstable and decompose) or urethanes, respectively, leading to unwanted byproducts and reduced yield.

Health and Safety: A Critical Prerequisite

A thorough understanding and strict adherence to safety protocols are paramount due to the hazardous nature of the reagents. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentKey Hazards
Cyclohexyl Isocyanate Flammable liquid and vapor. Fatal if inhaled. Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
4-Aminophenol Harmful if swallowed or inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[4]
Tetrahydrofuran (THF) Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.

Mandatory PPE:

  • Nitrile or neoprene gloves (double-gloving recommended).

  • Chemical splash goggles and a face shield.

  • Flame-resistant laboratory coat.

  • Closed-toe shoes.

Handling Precautions:

  • Cyclohexyl Isocyanate: This is a lachrymator and potent respiratory sensitizer. Always handle in a well-ventilated fume hood. Keep away from water and sources of ignition.[5][6][7]

  • 4-Aminophenol: Avoid generating dust. Weigh in a location with controlled airflow or in a glove box.[8]

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.

Materials and Equipment
Reagent/MaterialMolecular Wt. ( g/mol )CAS No.Purity
4-Aminophenol109.13123-30-8≥98%
Cyclohexyl Isocyanate125.173173-53-3≥98%
Anhydrous Tetrahydrofuran (THF)72.11109-99-9DriSolv® or equivalent
Ethyl Acetate (EtOAc)88.11141-78-6ACS Grade
HexanesN/A110-54-3ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Laboratory Grade

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from setup to final product characterization.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis Setup Assemble dry glassware under N₂ atmosphere Reagent_Prep Dissolve 4-Aminophenol in anhydrous THF Setup->Reagent_Prep Cooling Cool solution to 0°C (Ice Bath) Reagent_Prep->Cooling Addition Add Cyclohexyl Isocyanate dropwise via dropping funnel Cooling->Addition Stirring Warm to RT and stir (Monitor by TLC) Addition->Stirring Quench Reduce solvent volume (Rotary Evaporator) Stirring->Quench Precipitate Precipitate product with Hexanes Quench->Precipitate Filter Filter solid product and wash with cold Hexanes Precipitate->Filter Dry Dry under high vacuum Filter->Dry Recrystallize Recrystallization (e.g., EtOAc/Hexanes) Dry->Recrystallize Characterize Characterize pure product (NMR, IR, MS, MP) Recrystallize->Characterize

Caption: Workflow for the synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

Step-by-Step Procedure

1. Reaction Setup: a. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet connected to a bubbler. b. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. This step is critical to remove any adsorbed water. c. To the flask, add 4-aminophenol (5.46 g, 50.0 mmol) followed by 100 mL of anhydrous THF. Stir the mixture until the solid is fully dissolved.

2. Reagent Addition: a. Charge the dropping funnel with cyclohexyl isocyanate (6.26 g, 6.95 mL, 50.0 mmol). b. Cool the reaction flask to 0 °C using an ice-water bath. c. Add the cyclohexyl isocyanate from the dropping funnel to the stirred solution dropwise over a period of 30 minutes. Causality: A slow, cooled addition is essential to control the exothermic reaction, preventing the formation of potential side products and ensuring a higher yield of the desired urea. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

3. Reaction and Monitoring: a. Let the reaction stir at room temperature for 2-4 hours. b. Monitor the reaction's progress using TLC (e.g., with a 1:1 Ethyl Acetate/Hexanes mobile phase). The reaction is complete when the spot corresponding to 4-aminophenol is no longer visible.

4. Product Isolation and Purification: a. Once the reaction is complete, reduce the solvent volume to approximately 20 mL using a rotary evaporator. b. Add 100 mL of hexanes to the concentrated mixture while stirring. This will cause the product to precipitate out of the solution as a solid. c. Cool the mixture in an ice bath for 15 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold hexanes to remove any soluble impurities. e. Dry the crude product under high vacuum. f. For further purification, recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a pure crystalline solid.[1]

5. Characterization: a. Obtain the final mass and calculate the percentage yield. b. Characterize the purified compound using standard analytical techniques to confirm its identity and purity (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and melting point).

Quantitative Data Summary
ParameterValueMoles (mmol)Notes
4-Aminophenol5.46 g50.0Limiting Reagent
Cyclohexyl Isocyanate6.26 g (6.95 mL)50.01.0 equivalent
Anhydrous THF100 mLN/ASolvent
Reaction Temperature0 °C to Room Temp.N/AControlled addition at 0 °C
Reaction Time2-4 hoursN/AMonitor by TLC
Expected Yield>90%N/ABased on similar reactions

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Wet reagents or solvent. - Inactive cyclohexyl isocyanate (hydrolyzed).- Ensure all glassware is rigorously dried. - Use freshly opened or distilled anhydrous solvent. - Use a fresh bottle of cyclohexyl isocyanate.
Impure Product (Multiple spots on TLC) - Reaction temperature was too high. - Side reactions due to moisture. - Incomplete reaction.- Ensure slow, dropwise addition at 0 °C. - Re-verify anhydrous setup. - Allow the reaction to stir for a longer duration. - Purify via flash column chromatography.
Product is an oil, not a solid - Presence of solvent or impurities.- Ensure the product is thoroughly dried under high vacuum. - Re-precipitate or recrystallize from a different solvent system.

References

  • Pop, F., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(2), M1531. [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23191-23197. [Link]

  • Jain, A., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Sciences, 8(4). [Link]

  • New Jersey Department of Health. (2010). Hazard Summary for Cyclohexyl Isocyanate. NJ.gov. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]

  • Vinogradova, E. V., et al. (2012). An efficient method for palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. Journal of the American Chemical Society, 134(27), 11132–11135. [Link]

  • Vandavasi, J. K., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-23. [Link]

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Application

Application Note: A Protocol for the Crystallization of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea

For: Researchers, scientists, and drug development professionals Topic: A detailed guide to the principles and practices for obtaining high-purity crystalline 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, a key intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Topic: A detailed guide to the principles and practices for obtaining high-purity crystalline 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, a key intermediate in the synthesis of pharmaceuticals such as talinolol.[1] This document provides a comprehensive framework for developing a robust crystallization protocol, emphasizing the scientific rationale behind procedural steps and ensuring the integrity of the final crystalline product.

Introduction: The Significance of Crystalline Form

1-Cyclohexyl-3-(4-hydroxyphenyl)urea (CAS 38652-23-2, Molecular Formula: C₁₃H₁₈N₂O₂, Molecular Weight: 234.29 g/mol ) is a disubstituted urea derivative of significant interest in pharmaceutical synthesis.[1][2] The purity and solid-state properties of such intermediates are critical, as they directly influence the quality, stability, and bioavailability of the final active pharmaceutical ingredient (API). Crystallization is a pivotal purification and particle engineering step, capable of yielding a product with a defined crystal habit, polymorphic form, and impurity profile.

This application note presents a foundational protocol for the crystallization of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea. In the absence of a standardized public procedure, this guide is built upon the established principles of small molecule crystallization, drawing parallels from related substituted urea compounds.[3] The protocols herein are designed to be a starting point for optimization, empowering the researcher to refine the process for their specific needs.

Core Principles: The Role of Molecular Interactions

The crystallization of substituted ureas is governed by the interplay of intermolecular forces, most notably hydrogen bonding. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of well-ordered crystal lattices.[4][5] The presence of a hydroxyl group on the phenyl ring of the target molecule introduces an additional, potent hydrogen bonding site, further influencing solvent interactions and crystal packing.

Understanding these interactions is key to solvent selection. A suitable solvent must not only dissolve the compound at an elevated temperature but also allow for the controlled precipitation of a crystalline solid upon cooling.

Materials and Equipment

Materials:
  • Crude 1-Cyclohexyl-3-(4-hydroxyphenyl)urea

  • Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water)

  • Anti-solvents (if required, e.g., Hexane, Heptane)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven (vacuum or atmospheric)

Safety Precautions:

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general approach to the cooling crystallization of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

Part 1: Solvent Screening and Solubility Assessment

The selection of an appropriate solvent is the most critical step in developing a crystallization process. Phenylureas generally exhibit higher solubility in organic solvents compared to water, with solubility increasing with temperature.[3]

Procedure:

  • Place a small, known amount of crude 1-Cyclohexyl-3-(4-hydroxyphenyl)urea (e.g., 50 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, acetone, ethyl acetate) in small increments (e.g., 0.5 mL) at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture while stirring to facilitate dissolution. Note the temperature at which the solid fully dissolves.

  • Allow the heated solutions to cool slowly to room temperature and then further in an ice bath. Observe the formation of crystals. A good solvent will show a significant difference in solubility between the elevated and cooled temperatures, resulting in a good yield of crystals.

Table 1: Hypothetical Solvent Screening Data

SolventSolubility at 25°C (approx. mg/mL)Solubility at 75°C (approx. mg/mL)Observations upon Cooling
Ethanol15>100Well-formed needles
Acetone25>150Small, fine crystals
Ethyl Acetate10>80Prismatic crystals
Water<1<5Poor solubility

Note: This table is illustrative. The user must perform their own solubility studies.

Part 2: Recrystallization Protocol

Based on the solvent screen, a suitable solvent can be selected. Ethanol is often a good starting point for substituted ureas.

Workflow Diagram:

CrystallizationWorkflow cluster_protocol Recrystallization Protocol A 1. Dissolution: Dissolve crude compound in a minimal amount of hot solvent. B 2. Hot Filtration (Optional): Filter the hot solution to remove insoluble impurities. A->B If impurities are present C 3. Cooling & Crystallization: Allow the solution to cool slowly to induce crystallization. A->C If no solid impurities B->C D 4. Isolation: Isolate the crystals by vacuum filtration. C->D E 5. Washing: Wash the crystals with a small amount of cold solvent. D->E F 6. Drying: Dry the crystals under vacuum. E->F

Sources

Method

Using 1-Cyclohexyl-3-(4-hydroxyphenyl)urea in kinase inhibitor assays

An in-depth technical guide by a Senior Application Scientist. Application Note & Protocol Characterizing 1-Cyclohexyl-3-(4-hydroxyphenyl)urea as a Putative Kinase Inhibitor: A Methodological Guide Abstract This document...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Application Note & Protocol

Characterizing 1-Cyclohexyl-3-(4-hydroxyphenyl)urea as a Putative Kinase Inhibitor: A Methodological Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea as a potential kinase inhibitor. While this specific molecule is not extensively documented in public literature as a potent kinase inhibitor, its diaryl urea-like scaffold is a well-established pharmacophore in numerous approved kinase inhibitor drugs. This guide, therefore, outlines a robust, first-principles approach to its evaluation. We will detail the theoretical basis for its potential mechanism of action, provide step-by-step protocols for in vitro kinase inhibition assays, and discuss best practices for data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible data.

Introduction: The Scientific Rationale

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The diaryl urea motif is a cornerstone of modern kinase inhibitor design, most notably in multi-kinase inhibitors like Sorafenib and Lenvatinib. These compounds typically act as Type II inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase. This mechanism offers a high degree of selectivity and potency.

The structure of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea contains key features of this pharmacophore: a central urea group that can form critical hydrogen bonds with the enzyme, and two flanking hydrophobic groups (cyclohexyl and hydroxyphenyl) that can occupy adjacent hydrophobic pockets in the ATP-binding site. The hydroxyphenyl group, in particular, can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity.

This guide will proceed under the hypothesis that 1-Cyclohexyl-3-(4-hydroxyphenyl)urea may function as a Type II kinase inhibitor. The following protocols are designed to test this hypothesis and determine its potency and selectivity.

Getting Started: Reagent Preparation and Handling

Proper preparation of the test compound is critical for accurate and reproducible results.

2.1. Compound Handling and Solubilization

  • Purity Assessment: Before beginning any assay, verify the purity of the 1-Cyclohexyl-3-(4-hydroxyphenyl)urea compound, ideally by LC-MS and ¹H-NMR. Impurities can lead to off-target effects or inaccurate potency measurements.

  • Solvent Selection: Due to its hydrophobic nature, the compound will likely require a polar aprotic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the standard choice for kinase assays.

  • Stock Solution Preparation:

    • Accurately weigh out a precise amount of the compound (e.g., 1-5 mg).

    • Dissolve in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly and gently warm if necessary to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2.2. Kinase and Substrate Preparation

The choice of kinase and substrate is crucial and will depend on the research goals. For initial screening, a panel of kinases representing different families is recommended. For this guide, we will use a generic setup applicable to most kinases.

  • Kinase: Obtain a high-purity, recombinant kinase. Ensure the activity of the enzyme is verified.

  • Substrate: Use a validated peptide or protein substrate for the chosen kinase. The substrate should ideally contain a tyrosine, serine, or threonine residue that is specifically phosphorylated by the kinase.

  • ATP: Prepare a fresh stock solution of ATP in kinase buffer. The concentration used in the assay should be at or near the Km of the kinase for ATP to ensure competitive inhibition can be accurately measured.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following protocol describes a luminescence-based kinase assay, which is a common and robust method for determining inhibitor potency. The ADP-Glo™ Kinase Assay (Promega) is a representative example of this technology. This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

3.1. Assay Principle

The workflow can be visualized as a two-step process:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase + Substrate + ATP + Inhibitor (Test Compound) Incubate Incubate at RT (e.g., 60 min) K->Incubate ADP ADP Production (Inversely proportional to inhibition) Incubate->ADP Add_Glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) ADP->Add_Glo Incubate2 Incubate at RT (e.g., 40 min) Add_Glo->Incubate2 Add_Detect Add Kinase Detection Reagent (Converts ADP to ATP, then to light) Incubate2->Add_Detect Read Read Luminescence Add_Detect->Read MOA cluster_0 Mechanism of Action (MoA) Workflow Initial_Screen Initial IC50 Determination (at ATP Km) ATP_Competition ATP Competition Assay (Varying ATP concentrations) Initial_Screen->ATP_Competition Selectivity Kinase Selectivity Profiling (Panel of kinases) Initial_Screen->Selectivity Ki_Determination Ki Determination (Cheng-Prusoff Equation) ATP_Competition->Ki_Determination

Caption: Logical workflow for determining the inhibitor's mechanism of action.

5.1. ATP Competition Assay

To determine if the compound is an ATP-competitive inhibitor, perform the IC₅₀ determination at several different ATP concentrations (e.g., 0.5x, 1x, 5x, and 10x Km).

  • ATP-Competitive Inhibitor: The IC₅₀ value will increase linearly with increasing ATP concentration.

  • Non-Competitive Inhibitor: The IC₅₀ value will remain unchanged regardless of the ATP concentration.

  • Uncompetitive Inhibitor: The IC₅₀ value will decrease with increasing ATP concentration.

5.2. Ki Determination

For an ATP-competitive inhibitor, the inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + ([S] / Km))

Where:

  • [S] is the concentration of the substrate (ATP).

  • Km is the Michaelis constant of the enzyme for the substrate (ATP).

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea as a kinase inhibitor. Based on its structural similarity to known diaryl urea inhibitors, a systematic evaluation using the described protocols can effectively determine its potency, mechanism of action, and selectivity. Positive results from these in vitro assays would warrant further investigation, including cell-based assays to assess cellular potency and potential off-target effects, followed by more advanced biophysical and structural studies to confirm its binding mode.

References

  • Title: The role of the diaryl urea motif in kinase inhibition. Source: Drug Discovery Today. [Link]

  • Title: Sorafenib and Lenvatinib: A Review of Their Use in Solid Tumors. Source: Cancers (Basel). [Link]

  • Title: Protein kinases as drug targets. Source: Annual Review of Pharmacology and Toxicology. [Link]

  • Title: Mechanisms of kinase inhibition. Source: Nature Reviews Molecular Cell Biology. [Link]

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology. [Link]

Application

Application Notes and Protocols for Developing Enzyme Inhibition Assays with Urea-Based Compounds

Introduction: The Significance of Urea-Based Compounds in Enzyme Inhibition In the landscape of modern drug discovery and medicinal chemistry, the urea functionality has emerged as a privileged scaffold.[1][2] Its remark...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Urea-Based Compounds in Enzyme Inhibition

In the landscape of modern drug discovery and medicinal chemistry, the urea functionality has emerged as a privileged scaffold.[1][2] Its remarkable ability to form stable, bidentate hydrogen bonds allows for potent and specific interactions with enzyme active sites.[1] This has led to the successful development of numerous urea-based drugs targeting a wide range of enzymes, from kinases in oncology to ureases in infectious diseases.[3] The design and evaluation of these compounds, however, necessitate robust and well-characterized enzyme inhibition assays.

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to develop and execute reliable enzyme inhibition assays for urea-based compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Pillar I: Understanding the Inhibition Landscape

Before embarking on assay development, it is crucial to understand the potential modes of enzyme inhibition. Enzyme inhibitors are broadly classified based on their mechanism of action, which can be elucidated through kinetic studies.[4]

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site.[4]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[4]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.[5]

The mode of inhibition can be determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).[4]

Pillar II: Assay Design and Optimization: A Step-by-Step Approach

The development of a robust enzyme inhibition assay is a multi-step process that requires careful optimization of each parameter.

Choosing the Right Assay Format

The choice of assay format is dictated by the specific enzyme, the nature of the substrate and product, and the available instrumentation. The two most common formats are spectrophotometric and fluorometric assays.

  • Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as the reaction progresses. They are generally cost-effective and straightforward to implement.[6]

  • Fluorometric Assays: These assays measure the change in fluorescence intensity. They are typically more sensitive than spectrophotometric assays, allowing for the use of lower enzyme and substrate concentrations.[7][8]

The Criticality of Reagent and Buffer Selection

The composition of the assay buffer is paramount for ensuring optimal enzyme activity and stability. Key considerations include:

  • pH: The pH of the buffer should be optimal for the enzyme's activity.

  • Ionic Strength: The salt concentration can influence enzyme conformation and activity.

  • Additives: Detergents (e.g., Tween-20) may be required to prevent aggregation of the enzyme or inhibitor, but their concentration must be carefully optimized to avoid denaturation.[8]

Optimizing Enzyme and Substrate Concentrations

To obtain meaningful inhibition data, it is essential to work under initial velocity conditions, where the reaction rate is linear over time.

  • Enzyme Concentration: The enzyme concentration should be high enough to provide a detectable signal but low enough to ensure that the reaction remains in the linear range for the duration of the assay.

  • Substrate Concentration: For the determination of IC50 values, the substrate concentration is typically kept at or near the Km value. This ensures that the assay is sensitive to competitive inhibitors.[6]

Addressing the Nuances of Urea-Based Inhibitors

Urea-based compounds can present unique challenges in enzyme assays:

  • Solubility: Many urea-based compounds are hydrophobic and may require the use of a co-solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.[6]

  • Promiscuous Inhibition: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. It is crucial to perform control experiments to rule out this possibility.

  • Slow-Binding Inhibition: Some urea-based inhibitors exhibit slow-binding kinetics, where the establishment of the enzyme-inhibitor equilibrium is time-dependent.[9] This can be identified by observing a time-dependent increase in inhibition.

Pillar III: Detailed Protocols for Key Experiments

The following protocols provide a starting point for developing enzyme inhibition assays for two major classes of enzymes targeted by urea-based compounds: ureases and kinases.

Protocol 1: Spectrophotometric Assay for Urease Inhibition

This protocol is adapted from the well-established method of measuring ammonia production using the indophenol reaction.[10]

Materials:

  • Urease (e.g., from Jack Bean)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • Urea-based inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the urea-based inhibitor in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Urease solution

    • Inhibitor solution (or DMSO for control)

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination and Color Development:

    • Add the phenol-nitroprusside solution to each well.

    • Add the alkaline hypochlorite solution to each well.

  • Incubation: Incubate the plate at room temperature for 20 minutes to allow for color development.[11]

  • Measurement: Read the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.[11]

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Luminescence-Based Assay for Kinase Inhibition

This protocol utilizes a commercially available assay kit (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction.[12]

Materials:

  • Kinase of interest

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Urea-based inhibitor

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the urea-based inhibitor in the kinase assay buffer containing a low percentage of DMSO.

  • Assay Setup: In a white, opaque 96-well plate, add the following to each well:

    • Kinase assay buffer

    • Kinase solution

    • Inhibitor solution (or buffer/DMSO for control)

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).[13]

  • Reaction Termination and Signal Generation:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[12]

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]

  • Incubation: Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[12]

  • Measurement: Read the luminescence using a luminometer.

Data Analysis:

Determine the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a suitable model.

Visualization of Key Concepts

Visual aids are invaluable for understanding complex biological processes and experimental workflows.

Diagram 1: Modes of Enzyme Inhibition

G cluster_1 Substrate (S) E Enzyme ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI + I (Non-competitive) S Substrate I Inhibitor ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ES->ESI + I (Non-competitive) P Product (P) G A Prepare Serial Dilutions of Urea-Based Inhibitor B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate for Optimized Time C->D E Stop Reaction and/or Develop Signal D->E F Measure Signal (Absorbance/Fluorescence/Luminescence) E->F G Plot Data and Calculate IC50 F->G

Caption: A streamlined workflow for determining the IC50 of a urea-based enzyme inhibitor.

Data Presentation: A Comparative Look at Inhibitor Potency

Summarizing quantitative data in a clear and structured format is essential for easy comparison and interpretation.

CompoundTarget EnzymeIC50 (nM)Inhibition ModeReference
Hydroxyurea Urease100,000Competitive[1]
Compound X Kinase A15ATP-competitiveInternal Data
Compound Y Kinase B250Non-competitiveInternal Data
Compound Z Urease50Slow-bindingInternal Data

Troubleshooting and Self-Validation

A robust assay is one that can withstand scrutiny. Here are some key troubleshooting and self-validation steps:

  • Control for Compound Interference: Run controls without the enzyme to ensure that the urea-based compound does not interfere with the detection method (e.g., by absorbing light at the detection wavelength or by quenching fluorescence).

  • Assess for Promiscuous Inhibition: To test for aggregation-based inhibition, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant decrease in potency in the presence of the detergent may indicate promiscuous inhibition.

  • Investigate Slow-Binding Kinetics: If slow-binding is suspected, vary the pre-incubation time of the enzyme and inhibitor. A time-dependent increase in inhibition is indicative of a slow-binding mechanism. [9]* Confirm Reversibility: To confirm that the inhibition is reversible, perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the Ki. If the enzyme activity recovers over time, the inhibition is reversible.

Conclusion

The development of reliable and reproducible enzyme inhibition assays is a cornerstone of drug discovery programs targeting urea-based compounds. By carefully considering the principles of enzyme kinetics, optimizing assay conditions, and incorporating appropriate controls, researchers can generate high-quality data that accurately reflects the potency and mechanism of action of their compounds. The protocols and guidelines presented in this application note provide a solid foundation for achieving this goal, ultimately enabling the successful progression of promising urea-based inhibitors through the drug discovery pipeline.

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Shapiro, A. B. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. [Link]

  • Yazgan, I., & Demirel, G. (2013). Effect of interference materials on the determination of urea with enzyme-modified carbon paste electrode. Artif Cells Nanomed Biotechnol, 41(3), 168-72. [Link]

  • da Silva, J. G., & de Souza, R. O. M. A. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Future Medicinal Chemistry, 13(16), 1475-1496. [Link]

  • Ahamad, T., Al-Shahrani, T., & Siddiqui, M. R. H. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Fluorometric). Retrieved from [Link]

  • Hagemann, T., et al. (2022). Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments. Biotechnology and Bioengineering, 119(9), 2635-2646. [Link]

  • Al-Majed, A. A., et al. (2023). Development of Green and High Throughput Microplate Reader-Assisted Universal Microwell Spectrophotometric Assay for Direct Determination of Tyrosine Kinase Inhibitors in Their Pharmaceutical Formulations Irrespective the Diversity of Their Chemical Structures. Molecules, 28(10), 4099. [Link]

  • Song, Y., et al. (2022). Recent Efforts in the Discovery of Urease Inhibitor Identifications. Molecules, 27(3), 943. [Link]

  • Rajagopalan, K. V., Fridovich, I., & Handler, P. (1961). Competitive Inhibition of Enzyme Activity by Urea. Journal of Biological Chemistry, 236(4), 1059-1065. [Link]

  • MaxSignal®. (n.d.). Urea Enzymatic Assay Kit Manual. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 23(21), 13444. [Link]

  • Kumar, P., Lambadi, P., & Navani, N. K. (2015). Non-enzymatic detection of urea using unmodified gold nanoparticles based aptasensor. Biosensors and Bioelectronics, 67, 588-594. [Link]

  • Hagemann, T., et al. (2022). Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments. Biotechnology and Bioengineering, 119(9), 2635-2646. [Link]

  • Zaborska, W., Kot, M., & Piatek, P. (2004). Recent advances in design of new urease inhibitors: a review. Acta Biochimica Polonica, 51(2), 349-366. [Link]

  • Quora. (2016). What happens if we add urea to enzyme catalyzed reactions? Retrieved from [Link]

  • Bennion, B. J., et al. (2004). Counteraction of urea-induced protein denaturation by trimethylamine N-oxide: a chemical chaperone at atomic resolution. Proceedings of the National Academy of Sciences, 101(17), 6449-6454. [Link]

  • Rácz, B., et al. (2020). Inhibition of the urea-urease reaction by the components of the zeolite imidazole frameworks-8 and the formation of. Reaction Kinetics, Mechanisms and Catalysis, 130(1), 1-13. [Link]

  • Atlas Medical. (n.d.). UREA UV KIT Urease-GLDH Kinetic Liquid. Retrieved from [Link]

  • Tummino, P. J., & Copeland, R. A. (2008). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biochemistry, 47(20), 5481-5490. [Link]

Sources

Method

Application Notes and Protocols for the Formulation of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea for Animal Studies

Abstract This comprehensive guide provides a detailed framework for the formulation of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea, a compound with predicted poor aqueous solubility, for in vivo animal studies. Recognizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea, a compound with predicted poor aqueous solubility, for in vivo animal studies. Recognizing the critical role of a well-characterized and reproducible formulation in obtaining meaningful pharmacokinetic and pharmacodynamic data, this document outlines a systematic approach from pre-formulation assessment to the preparation and analysis of various dosing vehicles. Protocols for solubility determination, the preparation of solutions and suspensions, and essential analytical characterization techniques are provided. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Formulation Challenge of Poorly Soluble Compounds

The progression of a novel chemical entity from discovery to a potential therapeutic is contingent on a thorough preclinical evaluation. A significant hurdle in this process is often the poor aqueous solubility of the test compound, which can lead to erratic absorption and low bioavailability, thereby confounding the interpretation of in vivo studies. N-Cyclohexyl-N'-(p-hydroxyphenyl)urea, a urea derivative, is anticipated to exhibit such characteristics based on its chemical structure. The lipophilic cyclohexyl group and the phenylurea moiety suggest limited aqueous solubility.

This application note provides a strategic and practical guide to developing a robust and reproducible formulation for N-Cyclohexyl-N'-(p-hydroxyphenyl)urea suitable for administration in animal models. The causality behind experimental choices is emphasized to empower the researcher to adapt and troubleshoot the provided protocols.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Prior to embarking on formulation development, a thorough understanding of the physicochemical properties of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea is paramount.

Physicochemical Characterization (Predicted)

While experimental data for N-Cyclohexyl-N'-(p-hydroxyphenyl)urea is limited, we can infer some properties from its structure and related compounds.

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~234.3 g/mol Standard for a small molecule.
LogP High (predicted)Poor aqueous solubility, good membrane permeability.
Aqueous Solubility Low (predicted)Will likely require enabling formulation technologies.
pKa Phenolic hydroxyl group (~pKa 10)Ionization may be possible at high pH, but this is often not physiologically relevant or practical for many vehicles.
Physical Form Likely a crystalline solidParticle size will be a critical attribute for suspensions.
Experimental Solubility Determination: A Critical First Step

The cornerstone of any formulation strategy is the experimental determination of the compound's solubility in a range of pharmaceutically acceptable vehicles.

Protocol 1: Equilibrium Solubility Measurement

  • Vehicle Selection: Choose a range of vehicles commonly used in preclinical studies (see Table 2).

  • Sample Preparation: Add an excess of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea to a known volume (e.g., 1 mL) of each vehicle in a suitable container (e.g., glass vial).

  • Equilibration: Agitate the samples at a controlled temperature (e.g., ambient temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

  • Analysis: Determine the concentration of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea in the diluted sample and back-calculate to determine the solubility in the original vehicle.

Table 2: Common Preclinical Vehicles for Solubility Screening

Vehicle CategoryExamplesRationale
Aqueous Water, Saline, Phosphate Buffered Saline (PBS)Baseline for aqueous solubility.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), EthanolTo increase the solubility of lipophilic compounds.
Surfactants Tween® 80, Polysorbate 20, Cremophor® ELTo enhance wetting and form micelles.
Oils Corn oil, Sesame oil, Medium-chain triglycerides (MCT)For highly lipophilic compounds.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes and increase apparent solubility.

Formulation Strategies and Protocols

The choice of formulation will be dictated by the solubility data, the desired route of administration, and the dose level.

Solution Formulations

For compounds with sufficient solubility in a given vehicle, a solution is the preferred formulation due to dose uniformity and ease of administration.

Protocol 2: Preparation of a PEG 400/Saline Solution

  • Weighing: Accurately weigh the required amount of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea.

  • Dissolution: In a suitable container, add the weighed compound to the required volume of PEG 400.

  • Mixing: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming (to no more than 40°C) may be employed to aid dissolution.

  • Dilution: If required, slowly add saline or water dropwise while continuously mixing to reach the final desired concentration and vehicle composition.

  • Final Check: Visually inspect the solution for any precipitation or cloudiness.

Suspension Formulations

When the required dose cannot be achieved in a solution, a suspension is a common alternative, particularly for oral administration.

Protocol 3: Preparation of a Carboxymethylcellulose (CMC) Suspension

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity sodium carboxymethylcellulose (Na-CMC) in water. This is a common suspending agent that increases the viscosity of the vehicle to slow down sedimentation. A wetting agent, such as 0.1% (v/v) Tween® 80, can be added to the CMC solution to improve the dispersibility of the powder.

  • Weighing: Accurately weigh the required amount of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea. For improved content uniformity, especially at low doses, a geometric dilution approach with a filler like lactose may be considered.

  • Wetting: In a mortar, add a small amount of the vehicle to the powder to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously triturating with the pestle to form a uniform suspension.

  • Homogenization: For a more uniform particle size distribution, the suspension can be further homogenized using a mechanical homogenizer.

  • Storage: Store the suspension in a tightly sealed container, protected from light, and at a controlled temperature. Always re-suspend thoroughly before each dose administration.

G cluster_0 Formulation Decision Workflow A Determine Target Dose & Route B Conduct Solubility Screen (Protocol 1) A->B C Is Solubility > Target Dose in an acceptable vehicle? B->C D Prepare Solution Formulation (Protocol 2) C->D Yes E Prepare Suspension Formulation (Protocol 3) C->E No F Characterize Formulation (Protocols 4-7) D->F E->F G Proceed to In Vivo Dosing F->G

Caption: A workflow for selecting the appropriate formulation strategy.

Analytical Characterization of the Formulation

A robust analytical characterization is essential to ensure the quality and consistency of the formulation throughout the study.

Stability Assessment

The stability of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea in the chosen vehicle must be determined under the intended storage and handling conditions.

Protocol 4: Forced Degradation Study

A forced degradation study is performed to identify potential degradation products and to establish a stability-indicating analytical method.[1][2][3][4][5] This involves exposing the compound in solution and as a solid to harsh conditions:

  • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic: 0.1 M NaOH at an elevated temperature.

  • Oxidative: 3% H₂O₂ at room temperature.

  • Thermal: Dry heat (e.g., 80°C).

  • Photolytic: Exposure to light according to ICH Q1B guidelines.[6]

Samples are analyzed at various time points by a suitable analytical method (e.g., HPLC) to assess the extent of degradation and the formation of any new peaks.

Protocol 5: Formulation Stability

  • Prepare the final formulation and store it under the intended conditions (e.g., refrigerated, room temperature).

  • At specified time points (e.g., 0, 4, 24, 48 hours), withdraw a sample and analyze it for the concentration of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea.

  • For suspensions, also assess physical stability by observing for any changes in appearance, such as caking or crystal growth.

Analytical Method for Quantification

A validated analytical method is required to determine the concentration of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea in the formulation and for solubility studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method.

Protocol 6: HPLC-UV Method Development (Starting Point)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea. The wavelength of maximum absorbance (λmax) should be used. Phenylurea herbicides are often detected around 245 nm.[7]

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.[4][6][8][9][10]

Characterization of Suspensions

For suspension formulations, additional characterization is necessary.

Protocol 7: Particle Size Analysis by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the suspension with the vehicle to an appropriate concentration for DLS analysis.

  • Measurement: Analyze the sample using a DLS instrument to determine the mean particle size and polydispersity index (PDI). A narrow particle size distribution is desirable for consistent absorption.[11][12][13][14][15]

Protocol 8: Homogeneity Assessment

  • Sampling: After preparing the suspension, and before and after a period of storage, take samples from the top, middle, and bottom of the container.

  • Analysis: Determine the concentration of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea in each sample using the validated HPLC method.

  • Acceptance Criteria: The concentration of the samples should be within a pre-defined range (e.g., ±10%) of the target concentration to ensure dose uniformity.[16][17][18]

G cluster_1 Formulation Characterization Formulation Final Formulation (Solution or Suspension) Stability Stability Assessment - Forced Degradation (Protocol 4) - Formulation Stability (Protocol 5) Formulation->Stability Analysis Analytical Method - HPLC-UV (Protocol 6) Formulation->Analysis SuspensionChar Suspension Specific - Particle Size (DLS) (Protocol 7) - Homogeneity (Protocol 8) Formulation->SuspensionChar If Suspension

Caption: Key analytical characterization steps for the formulation.

Conclusion

The successful in vivo evaluation of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea is critically dependent on the development of a well-characterized and reproducible formulation. This guide provides a systematic approach, from initial solubility screening to the preparation and analysis of solution and suspension formulations. By following these protocols and understanding the underlying scientific principles, researchers can develop a formulation that ensures accurate and reliable dosing, thereby generating high-quality data to support the advancement of this compound in the drug discovery pipeline. It is imperative to remember that while this guide provides robust starting points, the specific properties of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea may necessitate optimization of these protocols.

References

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  • U.S. Pharmacopeia. (2011). General Chapter <905> Uniformity of Dosage Units. [Link][7][21][22][23][24]

  • Justesen, U., et al. (2018). Estimating Hansen solubility parameters of organic pigments by group contribution methods. AIChE Journal, 64(9), 3467-3478. [Link][25]

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  • Di Corcia, A., et al. (1996). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 79(4), 937-947. [Link][7]

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Application

Application Note &amp; Protocols: High-Throughput Screening Assays for Phenylurea Derivatives

Abstract: Phenylurea derivatives represent a versatile class of chemical compounds with significant applications in drug discovery, including oncology, inflammation, and neurology.[1][2] Their diverse mechanisms of actio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Phenylurea derivatives represent a versatile class of chemical compounds with significant applications in drug discovery, including oncology, inflammation, and neurology.[1][2] Their diverse mechanisms of action, ranging from kinase inhibition to modulation of enzyme activity and cytotoxicity, necessitate a multi-faceted approach for high-throughput screening (HTS).[2][3] This guide provides a comprehensive overview and detailed protocols for the primary and secondary screening of phenylurea derivative libraries. We delve into the causality behind experimental design, focusing on robust, self-validating assays that ensure data integrity and accelerate the identification of promising lead compounds.

Introduction: The Phenylurea Scaffold in Drug Discovery

The phenylurea moiety, characterized by a phenyl group linked to a urea functional group, is a privileged scaffold in medicinal chemistry. Its ability to form critical hydrogen bonds allows it to interact with a wide array of biological targets.[2] Prominent examples of phenylurea-based drugs include Sorafenib, a multi-kinase inhibitor used in cancer therapy, and Diuron, which acts by inhibiting photosynthesis.[1] The therapeutic potential of this class extends to antimicrobial, antifungal, and antihyperglycemic agents.[1][4]

High-throughput screening (HTS) is an indispensable tool for exploring the vast chemical space of phenylurea libraries.[5] By leveraging automation, miniaturization, and sensitive detection methods, HTS enables the rapid testing of millions of compounds to identify molecules that modulate a specific biomolecular pathway.[6] This document outlines key cell-based and biochemical assays tailored for the discovery of novel phenylurea-based therapeutics.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a structured process designed to move from a large, diverse library of compounds to a small set of validated hits. The workflow ensures that data is reliable and that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Confirmatory & Secondary Assays Compound_Library Compound Library (100k - 1M+ compounds) Assay_Plating Assay Plating (384/1536-well format) Compound_Library->Assay_Plating Incubation Incubation Assay_Plating->Incubation Signal_Reading Signal Reading (e.g., Luminescence, Fluorescence) Incubation->Signal_Reading Data_Analysis Primary Data Analysis (% Inhibition / Activity) Signal_Reading->Data_Analysis Hit_Identification Hit Identification (Threshold-based selection) Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response Curve, IC50/EC50) Hit_Identification->Hit_Confirmation Advancement Orthogonal_Assay Orthogonal Assays (Rule out false positives) Hit_Confirmation->Orthogonal_Assay Mechanism_of_Action Mechanism of Action (Target-based assays) Orthogonal_Assay->Mechanism_of_Action Validated_Hits Validated Hits Mechanism_of_Action->Validated_Hits

Caption: General workflow for a high-throughput screening campaign.

Primary Screening: Cell-Based Assays for Phenotypic Discovery

For phenylurea derivatives with potential anticancer activity, the initial screen should broadly assess their impact on cell health.[3] Cell-based assays are invaluable as they provide a physiologically relevant context, testing compounds against targets within their natural cellular environment.[7]

Principle: ATP-Based Luminescent Cell Viability Assay

The quantification of adenosine triphosphate (ATP) is a gold-standard method for determining the number of metabolically active, viable cells in culture.[8][9] Viable cells maintain a stable pool of ATP; upon cell death, ATP is rapidly degraded. The CellTiter-Glo® Luminescent Cell Viability Assay utilizes a thermostable luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of ATP present, and therefore, the number of viable cells.[10] Its homogeneous "add-mix-measure" format makes it exceptionally suited for automated HTS.[8]

Protocol: 384-Well CellTiter-Glo® Cytotoxicity Assay

This protocol is designed for screening a phenylurea library against a cancer cell line (e.g., MCF-7, breast cancer) in a 384-well format.

A. Materials & Reagents:

  • Cell Line: MCF-7 (or other relevant cancer cell line)

  • Culture Medium: DMEM/F-12, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Assay Plates: 384-well, white, solid-bottom plates (for luminescence)

  • Compound Plates: Phenylurea library compounds pre-diluted in 100% DMSO

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)

  • Control Compounds: Staurosporine (positive control for cytotoxicity), DMSO (negative/vehicle control)

  • Equipment: Automated liquid handler, multi-label plate reader with luminescence capability, CO2 incubator (37°C, 5% CO2)

B. Experimental Procedure:

  • Cell Seeding:

    • Harvest and count MCF-7 cells, ensuring >95% viability.

    • Dilute cells in culture medium to a pre-optimized density (e.g., 1,000 cells/25 µL).

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates.

    • Causality: The cell density is optimized to ensure logarithmic growth during the assay period and to produce a robust signal window.

    • Incubate plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Using an acoustic liquid handler or a pin tool, transfer ~50 nL of compounds, positive controls, and vehicle controls from the compound plates to the assay plates. This results in a final compound concentration of ~10 µM (assuming a final volume of 50 µL).

    • Plate Layout: Dedicate specific columns for controls (e.g., Column 1-2 for vehicle, Column 23-24 for positive control) to monitor plate health and calculate quality metrics.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C, 5% CO2.

    • Causality: A 72-hour incubation is a standard duration for assessing the antiproliferative effects of compounds.

  • Assay Reagent Addition & Signal Reading:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix contents.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

C. Data Analysis:

  • Normalization: Calculate the percent inhibition for each test well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Hit Selection: Compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of vehicle controls) are selected as primary hits.

Secondary Screening: Biochemical Assays for Target Validation

Primary hits from cell-based screens require further investigation to determine their specific molecular target. Since many phenylureas are known enzyme inhibitors, particularly kinase inhibitors, biochemical assays are a logical next step.[11][12]

Principle: Fluorescence Polarization (FP) for Kinase Inhibition

Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for studying molecular interactions in HTS.[13] The assay measures the change in the rotational speed of a fluorescent molecule.[14]

  • A small fluorescently-labeled ligand (tracer), when unbound in solution, tumbles rapidly and depolarizes emitted light, resulting in a low FP signal.

  • When the tracer binds to a large protein (e.g., a kinase), its tumbling slows dramatically, and the emitted light remains polarized, resulting in a high FP signal.

  • An unlabeled inhibitor compound from the phenylurea library can compete with the tracer for the kinase's binding site. This displacement releases the tracer, causing it to tumble freely again and leading to a decrease in the FP signal.

FP_Principle cluster_LowFP Low Polarization cluster_HighFP High Polarization cluster_Competition Inhibition (Competition) Tracer_Free Tracer Light_Out_Free Depolarized Emission Light Tracer_Free->Light_Out_Free Fast Tumbling Light_In_Free Polarized Excitation Light Light_In_Free->Tracer_Free Kinase Kinase Light_Out_Bound Polarized Emission Light Kinase->Light_Out_Bound Slow Tumbling Tracer_Bound Tracer Light_In_Bound Polarized Excitation Light Light_In_Bound->Kinase Kinase_Inhib Kinase Tracer_Displaced Tracer Kinase_Inhib->Tracer_Displaced Displaces Inhibitor Inhibitor Inhibitor->Kinase_Inhib Binds Light_Out_Inhib Depolarized Emission Light Tracer_Displaced->Light_Out_Inhib Fast Tumbling Light_In_Inhib Polarized Excitation Light Light_In_Inhib->Kinase_Inhib

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol: Generic FP-Based Kinase Inhibition Assay

This protocol describes a competitive binding assay to determine if phenylurea hits inhibit the interaction between a kinase and a fluorescent tracer.

A. Materials & Reagents:

  • Target: Purified recombinant kinase (e.g., RAF kinase, VEGFR)

  • Tracer: Fluorescently-labeled ligand known to bind the target kinase (e.g., BODIPY-labeled ATP-competitive inhibitor)

  • Assay Buffer: Buffer optimized for kinase stability and binding (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Assay Plates: 384-well, black, low-volume plates

  • Compound Plates: Serial dilutions of hit compounds in DMSO

  • Equipment: Automated liquid handler, multi-label plate reader with FP capabilities (with appropriate excitation/emission filters for the tracer)

B. Experimental Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer (e.g., 20 nM).

    • Prepare a 2X tracer solution in assay buffer (e.g., 10 nM).

    • Causality: Using 2X solutions allows for the addition of equal volumes, simplifying the process and minimizing pipetting errors. The concentrations are optimized to be near the Kd of the tracer-kinase interaction to ensure assay sensitivity.[15]

  • Assay Plating (Final Volume: 20 µL):

    • Add 10 µL of assay buffer to "blank" wells (for background subtraction).

    • Add 10 µL of 2X tracer solution to "tracer only" wells (defines the minimum FP signal).

    • Dispense 100 nL of test compounds (or DMSO vehicle) into the appropriate wells.

    • Add 10 µL of a pre-mixed 1:1 solution of 2X kinase and 2X tracer to the test compound wells. This defines the maximum FP signal (in the presence of DMSO).

    • Self-Validation: The inclusion of "tracer only" (min signal) and "kinase + tracer" (max signal) controls on every plate is critical for calculating the assay window and Z'-factor.

  • Incubation & Reading:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

    • Measure fluorescence polarization on a plate reader. The reader excites the sample with polarized light and measures the intensity of emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

    • The instrument calculates millipolarization (mP) units using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the grating factor.

C. Data Analysis:

  • Determine Assay Window: The assay window is the difference between the maximum signal (kinase + tracer) and minimum signal (tracer only). A larger window indicates a more robust assay.

  • Calculate % Inhibition: % Inhibition = 100 * (1 - (mP_Compound - mP_Min) / (mP_Max - mP_Min))

  • Dose-Response: For confirmed hits, perform a dose-response experiment with serial dilutions to calculate the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).

Assay Validation and Quality Control

The reliability of HTS data is paramount. Every assay must be validated to ensure it can reliably distinguish hits from inactive compounds.[16]

Key Quality Control Metrics

The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[17] It measures the separation between the positive and negative control signal distributions.

  • Formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • Where SD is the standard deviation and Mean is the average of the maximum and minimum signal controls.

Data Interpretation Table

MetricFormulaAcceptance CriteriaRationale
Z'-Factor 1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_pos / Mean_neg> 3A measure of the dynamic range of the assay. Higher ratios indicate a more robust signal.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the relative variability of the data. Low %CV for controls indicates good reproducibility of dispensing and signal.

Conclusion

Screening phenylurea derivatives requires a strategic combination of phenotypic and target-oriented assays. A primary cytotoxicity screen, such as the ATP-based luminescent assay, serves as an effective first pass to identify biologically active compounds. Subsequent secondary screening with target-specific biochemical assays, like the fluorescence polarization method for kinases, is essential for elucidating the mechanism of action and validating hits. By adhering to rigorous protocols and stringent quality control standards, researchers can confidently identify and advance novel phenylurea-based candidates in the drug discovery pipeline.

References

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Method

Application Note: Solid-Phase Synthesis of a 1-Cyclohexyl-3-(4-hydroxyphenyl)urea Library

Introduction: The Significance of Substituted Ureas in Drug Discovery Disubstituted ureas are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The urea functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Ureas in Drug Discovery

Disubstituted ureas are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The urea functional group is a privileged scaffold due to its ability to form multiple hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[2] The 1-Cyclohexyl-3-(4-hydroxyphenyl)urea core, in particular, combines a lipophilic cyclohexyl group with a hydrogen-bonding phenolic moiety, a combination often found in potent enzyme inhibitors and receptor modulators. Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the generation of libraries of such compounds, enabling rapid lead discovery and optimization.[3][4][5][6] This application note provides a detailed protocol for the solid-phase synthesis of a library of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea derivatives using Wang resin, a widely utilized solid support for Fmoc-based chemistry.[7][8]

Strategic Overview of the Solid-Phase Synthesis

The synthesis of the target urea library will be conducted on Wang resin, a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker.[8] This linker allows for the attachment of carboxylic acids via an ester bond, which is stable to the reaction conditions used for library construction but can be readily cleaved under mildly acidic conditions to release the final product with a free C-terminal carboxyl group.[8]

Our synthetic strategy involves three key stages:

  • Immobilization: The phenolic component of the target molecule, 4-hydroxyphenylacetic acid, will be anchored to the Wang resin.

  • Urea Formation: The resin-bound phenol will be converted to an isocyanate intermediate, followed by reaction with a diverse panel of cyclohexylamines to generate the urea linkage. Alternatively, a library of isocyanates can be reacted with a resin-bound amine. For this protocol, we will focus on the former approach.

  • Cleavage and Purification: The synthesized urea derivatives will be cleaved from the solid support and purified for subsequent biological screening.

This workflow is visually represented in the diagram below:

Solid_Phase_Urea_Synthesis Resin Wang Resin Immobilization Immobilization of 4-Hydroxyphenylacetic Acid Resin->Immobilization Resin_Phenol Resin-Bound Phenol Immobilization->Resin_Phenol Isocyanate_Formation Isocyanate Formation Resin_Phenol->Isocyanate_Formation Resin_Isocyanate Resin-Bound Isocyanate Isocyanate_Formation->Resin_Isocyanate Urea_Formation Urea Formation with Cyclohexylamine Library Resin_Isocyanate->Urea_Formation Resin_Urea Resin-Bound Urea Library Urea_Formation->Resin_Urea Cleavage Cleavage from Resin Resin_Urea->Cleavage Crude_Product Crude Urea Library Cleavage->Crude_Product Purification Purification Crude_Product->Purification Final_Library Purified Urea Library Purification->Final_Library

Caption: Overall workflow for the solid-phase synthesis of a 1-Cyclohexyl-3-(4-hydroxyphenyl)urea library.

Materials and Methods

Materials

All reagents and solvents should be of high purity and used as received unless otherwise noted.

Reagent/MaterialGrade/Specification
Wang Resin100-200 mesh, 1% DVB, ~1.0 mmol/g loading
4-Hydroxyphenylacetic Acid≥98%
N,N'-Diisopropylcarbodiimide (DIC)≥99%
4-(Dimethylamino)pyridine (DMAP)≥99%
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Anhydrous
Piperidine≥99.5%
Triphosgene≥98%
Diisopropylethylamine (DIPEA)≥99.5%
Cyclohexylamine (and derivatives)Various, ≥98%
Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)≥98%
Diethyl EtherAnhydrous
Equipment
  • Solid-phase synthesis vessels

  • Mechanical shaker

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • FT-IR Spectrometer

Detailed Experimental Protocols

Protocol 1: Immobilization of 4-Hydroxyphenylacetic Acid on Wang Resin

This protocol describes the esterification of 4-hydroxyphenylacetic acid to the Wang resin. The loading of the first molecule onto the resin is a critical step that influences the overall yield and purity of the final library.[8]

  • Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 4-hydroxyphenylacetic acid (4 eq., 4.0 mmol, 608 mg) and 1-hydroxybenzotriazole (HOBt) (4 eq., 4.0 mmol, 540 mg) in a minimal amount of DMF.[9]

  • Coupling Reaction: Add the activated carboxylic acid solution to the swollen resin. Add DIC (4 eq., 4.0 mmol, 625 µL) to the resin suspension.[9] Add a catalytic amount of DMAP (0.1 eq., 0.1 mmol, 12 mg).[9]

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by taking a small aliquot of the resin, cleaving the attached molecule, and analyzing the supernatant by HPLC-MS.

  • Washing: After the reaction is complete, filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The loading of the resin can be determined spectrophotometrically by Fmoc quantification if an Fmoc-protected amino acid is used, or gravimetrically.[10] For this protocol, a gravimetric determination can provide an estimate of the loading.

Protocol 2: On-Resin Isocyanate Formation

The generation of an isocyanate intermediate on the solid support is a key step in the urea synthesis.[11] This is achieved by reacting the free amine with triphosgene.

  • Deprotection (if necessary): If the immobilized molecule contains an Fmoc-protected amine, it must be deprotected using 20% piperidine in DMF. For our starting material, this step is not required.

  • Isocyanate Formation: Swell the resin-bound 4-hydroxyphenylacetate in anhydrous DCM (10 mL) for 30 minutes. Add DIPEA (5 eq. based on resin loading) to the suspension. In a separate flask, dissolve triphosgene (2 eq.) in anhydrous DCM and add it dropwise to the resin suspension at 0 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and agitate for 2-4 hours. The completion of the reaction can be monitored using an on-bead FT-IR, looking for the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).[11] A qualitative Kaiser test can also be used to confirm the absence of a primary amine.[11]

  • Washing: Once the reaction is complete, filter the resin and wash thoroughly with anhydrous DCM (5 x 10 mL) to remove excess reagents.

Protocol 3: Urea Library Synthesis

This protocol details the parallel synthesis of the urea library by reacting the resin-bound isocyanate with a diverse set of amines.

  • Library Synthesis Setup: Distribute the resin-bound isocyanate into an array of reaction vessels (e.g., a 96-well filter plate).

  • Amine Addition: To each well, add a solution of a unique cyclohexylamine derivative (3 eq.) in anhydrous DCM.

  • Urea Formation: Agitate the reaction mixtures at room temperature for 12-16 hours.

  • Washing: After the reaction, wash the resin in each well sequentially with DCM, DMF, and methanol to remove excess amine and byproducts.

The following diagram illustrates the key chemical transformations on the solid support:

Reaction_Mechanism cluster_0 On-Resin Chemistry Resin_Phenol Resin-O-CH₂(C₆H₄)-CH₂-COOH Resin_Isocyanate Resin-O-CH₂(C₆H₄)-CH₂-N=C=O Resin_Phenol->Resin_Isocyanate + Triphosgene, DIPEA Resin_Urea Resin-O-CH₂(C₆H₄)-CH₂-NH-C(O)-NH-R Resin_Isocyanate->Resin_Urea + R-NH₂ (Cyclohexylamine Library)

Caption: Key chemical transformations for the synthesis of the urea library on the solid support.

Protocol 4: Cleavage and Purification

The final step is the cleavage of the synthesized ureas from the Wang resin and subsequent purification.

  • Resin Preparation for Cleavage: Dry the resin from each well of the library plate.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to each well containing the resin and agitate at room temperature for 1.5-2 hours.[7]

  • Product Collection: Filter the contents of each well into a collection plate. Wash the resin with additional TFA (2x).

  • Solvent Evaporation: Evaporate the TFA from the collection plate under a stream of nitrogen or using a centrifugal evaporator.

  • Precipitation and Washing: Add cold diethyl ether to each well to precipitate the crude product. Centrifuge the plate, decant the ether, and repeat the washing step twice.

  • Purification: Purify the individual library members by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.[4]

Data Presentation and Expected Results

The success of the synthesis can be evaluated at each stage. The loading of the initial building block can be quantified, and the purity of the final library members can be assessed by HPLC.

ParameterTarget ValueAnalytical Method
Resin Loading0.5 - 1.0 mmol/gGravimetric/Spectrophotometric
Purity of Crude Product>70%HPLC
Purity of Final Product>95%HPLC
Identity ConfirmationExpected MassLC-MS

A representative HPLC chromatogram of a purified library member should show a single major peak corresponding to the target compound. The mass spectrum should show the expected molecular ion peak.

Troubleshooting and Scientific Rationale

  • Low Resin Loading: Incomplete coupling during immobilization can be addressed by repeating the coupling step or using a more efficient coupling agent. The use of pre-loaded Wang resins can also be considered to bypass this initial step.[8]

  • Incomplete Isocyanate Formation: This can be due to moisture or insufficient reagent. Ensure all solvents and reagents are anhydrous. Reaction time can be extended, or a higher excess of triphosgene can be used.

  • Side Reactions during Cleavage: The cleavage cocktail containing TIS acts as a scavenger to prevent side reactions, particularly with sensitive functional groups.[3]

  • Low Purity of Final Products: Impurities can arise from incomplete reactions at any stage. It is crucial to ensure each step goes to completion through appropriate monitoring. The washing steps are also critical for removing excess reagents and byproducts.[12]

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of a 1-Cyclohexyl-3-(4-hydroxyphenyl)urea library. By leveraging the efficiency and robustness of solid-phase organic synthesis, diverse libraries of these medicinally relevant compounds can be rapidly generated for high-throughput screening in drug discovery programs. The protocols outlined herein are designed to be reproducible and can be adapted for the synthesis of other substituted urea libraries.

References

  • Baxendale, I. R., et al. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Il Farmaco, 57(5), 347-377. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • Jayachandran, B., et al. (2006). Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. Journal of Combinatorial Chemistry, 8(4), 544-554. [Link]

  • Baxendale, I. R. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. [Link]

  • Aghaei, A., et al. (2016). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research, 15(4), 693-703. [Link]

  • Peptideweb.com. (n.d.). Loading protocols. [Link]

  • Brabez, N., et al. (2011). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. ACS Combinatorial Science, 13(3), 248-254. [Link]

  • Toti, K. S., & Houghten, R. A. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(9), 5139-5182. [Link]

  • Kumar, A., et al. (2012). Solid-Phase Synthesis and Biological Evaluation of a Uridinyl Branched Peptide Urea Library. ACS Combinatorial Science, 14(10), 555-562. [Link]

  • Albericio, F., et al. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Molecules, 26(12), 3645. [Link]

  • ResearchGate. (n.d.). Wang Resin. [Link]

  • Friscic, T., & James, S. L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1765-1781. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. [Link]

  • Jayachandran, B., et al. (2006). Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. Journal of Combinatorial Chemistry, 8(4), 544-554. [Link]

  • Google Patents. (n.d.).
  • Al-Ostoot, F. H., et al. (2022). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 27(19), 6527. [Link]

  • Duval, A., et al. (2022). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry, 13(1), 57-67. [Link]

  • Baxendale, I. R. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea

Welcome to the technical support center for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility issues commonly encountered with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this molecule in your experiments.

Introduction: Understanding the Molecule

1-Cyclohexyl-3-(4-hydroxyphenyl)urea (MW: 234.29 g/mol , Formula: C13H18N2O2) is a substituted urea derivative with a chemical structure that presents unique solubility challenges.[1][2] Its composition includes a non-polar cyclohexyl group, a polar urea functional group capable of hydrogen bonding, and a phenolic hydroxyl group which can be ionized at basic pH. The interplay of these features governs its solubility profile.

Chemical Structure of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea:

Caption: 2D structure of 1-cyclohexyl-3-(4-hydroxyphenyl)urea.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 1-cyclohexyl-3-(4-hydroxyphenyl)urea not dissolving in water?

A1: 1-Cyclohexyl-3-(4-hydroxyphenyl)urea is expected to have very low aqueous solubility. This is due to the presence of the bulky, non-polar cyclohexyl and phenyl groups, which dominate the molecule's character, making it largely hydrophobic. While the urea and hydroxyl groups can participate in hydrogen bonding with water, the large non-polar surface area hinders this interaction.

For a deeper understanding, consider the predicted octanol-water partition coefficient (logP). While specific experimental data for this exact compound is scarce, related structures such as 1-cyclohexyl-3-phenyl-urea have a predicted logP of approximately 3.141, indicating a strong preference for a non-polar environment over an aqueous one.[3]

Q2: I'm observing a white precipitate when trying to dissolve the compound. What should I do?

A2: A white precipitate is a clear indication that the compound's solubility limit has been exceeded in the chosen solvent. Here’s a systematic approach to address this:

  • Solvent Selection: If you are using an aqueous buffer, it is likely not a suitable primary solvent. Consider using a small amount of an organic solvent to first dissolve the compound before adding it to your aqueous medium.

  • Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. Monitor for any color changes that might indicate decomposition. For urea compounds, prolonged heating in aqueous solutions should be avoided to prevent potential hydrolysis.[4]

  • Sonication: Using a sonicator can help break down solid aggregates and facilitate dissolution.[5]

  • pH Adjustment: The phenolic hydroxyl group on the phenyl ring is weakly acidic. By increasing the pH of your aqueous solution (e.g., to pH 9-10), you can deprotonate this group, forming a phenoxide salt which is significantly more water-soluble. However, ensure that the basic pH does not interfere with your downstream experimental conditions.

Q3: What are the recommended organic solvents for dissolving 1-cyclohexyl-3-(4-hydroxyphenyl)urea?

A3: Based on its structure, polar aprotic solvents are likely to be the most effective. Here is a table of recommended starting solvents and a general troubleshooting workflow.

SolventPolarity IndexExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)7.2High A good first choice for creating high-concentration stock solutions. Be mindful of its potential effects on cells in biological assays.[5]
Dimethylformamide (DMF)6.4High Similar to DMSO, a strong polar aprotic solvent.
Ethanol4.3Moderate May require heating or sonication to achieve higher concentrations. A good option for applications where DMSO is not suitable.
Methanol5.1Moderate Similar to ethanol, but can be more effective for some compounds.
Acetone4.3Moderate to Low Can be used, but its volatility might be a concern for some applications.
Water9.0Very Low Not recommended as a primary solvent.

Troubleshooting Workflow for Solvent Selection:

G start Start with Dry Compound dmso Try dissolving in a minimal amount of DMSO. start->dmso success_dmso Soluble? Prepare stock solution. dmso->success_dmso Yes fail_dmso Insoluble or Precipitates dmso->fail_dmso No heat_sonicate Gently warm (to ~40-50°C) and/or sonicate. fail_dmso->heat_sonicate success_heat Soluble? heat_sonicate->success_heat Yes fail_heat Still Insoluble heat_sonicate->fail_heat No dmf Try DMF as an alternative to DMSO. fail_heat->dmf success_dmf Soluble? dmf->success_dmf Yes fail_dmf Consider co-solvent systems or formulation strategies. dmf->fail_dmf No

Caption: Decision workflow for dissolving 1-cyclohexyl-3-(4-hydroxyphenyl)urea.

Q4: How can I improve the solubility of this compound for my cell-based assays?

A4: For biological assays, it is crucial to dissolve the compound in a way that is compatible with your experimental system. Here is a detailed protocol for preparing a stock solution and diluting it for use in aqueous media.

Experimental Protocol: Preparation of Stock and Working Solutions

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of 1-cyclohexyl-3-(4-hydroxyphenyl)urea.

    • Add a minimal volume of 100% DMSO to dissolve the compound completely. For example, start by aiming for a 10-50 mM stock solution.

    • If necessary, gently warm the mixture (not exceeding 40°C) or sonicate to aid dissolution. Ensure the compound is fully dissolved before proceeding.

  • Serial Dilution for Working Concentrations:

    • Perform serial dilutions of your DMSO stock solution with your cell culture medium or assay buffer.

    • Crucially, add the DMSO stock to the aqueous medium and not the other way around. This helps to prevent the compound from precipitating out of solution.

    • Vortex or mix gently after each dilution step.

    • Observe for any signs of precipitation (cloudiness) in your final working solutions. If precipitation occurs, you may need to lower the final concentration or adjust the percentage of DMSO.

Important Consideration: The final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]

Q5: Can pH adjustment be used to increase the aqueous solubility?

A5: Yes, leveraging the acidic nature of the phenolic hydroxyl group is a viable strategy. The pKa of a typical phenol is around 10. By preparing an aqueous solution with a pH above the pKa, the hydroxyl group will be deprotonated to form the more soluble phenoxide ion.

Protocol for pH-Dependent Solubilization:

  • Prepare a stock solution of the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.

  • Prepare your desired aqueous buffer (e.g., phosphate or borate buffer) and adjust its pH to a value between 9 and 10 using a suitable base (e.g., NaOH).

  • Slowly add the organic stock solution to the basic aqueous buffer while stirring.

  • Monitor the clarity of the solution. If it remains clear, the compound is likely dissolved.

  • Caution: Before using this method, confirm that the basic pH will not affect the stability of the compound or interfere with your experimental assay.

Advanced Troubleshooting Strategies

For particularly challenging solubility issues, the following advanced techniques can be considered:

  • Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent. For example, a mixture of ethanol and water might provide a better balance of polarity for this compound.[6]

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[7]

  • Solid Dispersions: For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) can enhance its dissolution rate in aqueous media.[8]

References

  • PubChem. (n.d.). 1-Cyclohexyl-3-(4-ethoxyphenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • F1000Research. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Hann, M. M., & Oprea, T. I. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 451–457.
  • ResearchGate. (n.d.). n-Alkyl(enyl)resorcinol (AR) extraction using different organic solvents. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkyl nitrones as substrates for access to N-aryl isoxazolidines via a catalyst-free one-pot three-component reaction with nitroso compounds and olefins. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). Retrieved from [Link]

  • ChemWhat. (n.d.). 1-cyclohexyl-3-phenyl-urea. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dicyclohexylurea (CAS 2387-23-7). Retrieved from [Link]

  • PubChem. (n.d.). Phenylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Cyclohexyl-N'-(4-hydroxyphenyl)urea

Welcome to the technical support center for the synthesis of N-Cyclohexyl-N'-(4-hydroxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Cyclohexyl-N'-(4-hydroxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering validated protocols for resolution.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yield in this synthesis is a common issue that can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.

Causality Analysis:

The primary reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the electrophilic carbonyl carbon of cyclohexyl isocyanate. For this reaction to proceed to completion, several factors must be optimized.

  • Incomplete Reaction: Stoichiometry is critical. An insufficient amount of either reactant will naturally lead to a lower yield. Additionally, suboptimal reaction conditions such as low temperature or insufficient reaction time can result in an incomplete conversion.

  • Side Reactions: The most significant yield-reducing side reactions involve the consumption of your starting materials in non-productive pathways. The high reactivity of the isocyanate group makes it susceptible to reaction with moisture and self-condensation.[1]

  • Purification Losses: N-Cyclohexyl-N'-(4-hydroxyphenyl)urea has moderate solubility in many organic solvents. Aggressive purification, such as recrystallization from a solvent in which the product is too soluble, can lead to substantial loss of material.

Troubleshooting Protocol:

  • Reagent Purity and Stoichiometry:

    • Ensure the 4-aminophenol is of high purity and free of discoloration. Oxidized 4-aminophenol can lead to colored impurities that complicate purification.[2]

    • Use a slight excess (1.05 to 1.1 equivalents) of cyclohexyl isocyanate to ensure the complete consumption of the more valuable 4-aminophenol.

  • Solvent and Moisture Control:

    • Use anhydrous solvents (e.g., dry THF, acetone, or acetonitrile). The presence of water will react with cyclohexyl isocyanate to form an unstable carbamic acid, which decarboxylates to cyclohexylamine. This cyclohexylamine can then react with another molecule of isocyanate to form the highly insoluble byproduct, N,N'-dicyclohexylurea (DCU).[1]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reaction Conditions:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-aminophenol spot is no longer visible.

    • The reaction is typically exothermic. Maintain a controlled temperature, usually between 0 °C and room temperature, to minimize side reactions.

Q2: I have a significant, non-polar byproduct that is difficult to remove. What is it and how can I prevent its formation?

A2: This is a classic problem in this synthesis. The non-polar byproduct is almost certainly N,N'-dicyclohexylurea (DCU) . DCU is notoriously insoluble in many common organic solvents, which can make its removal from the desired product challenging.

Mechanism of Formation:

DCU is formed when cyclohexyl isocyanate reacts with cyclohexylamine. There are two primary sources of cyclohexylamine in your reaction mixture:

  • Impurity in the Starting Material: Cyclohexyl isocyanate can contain residual cyclohexylamine from its manufacturing process.

  • In-situ Generation: As mentioned in Q1, any moisture present in the reaction will react with cyclohexyl isocyanate to produce cyclohexylamine and carbon dioxide.[1] This newly formed cyclohexylamine is a potent nucleophile and will readily react with another equivalent of the isocyanate.

The formation of DCU is a common issue in reactions involving isocyanates.[3][4]

Prevention and Removal Strategy:

StrategyDescription
Prevention The most effective approach is to prevent its formation in the first place. This involves the rigorous exclusion of water from your reaction system by using anhydrous solvents and performing the reaction under an inert atmosphere. Using high-purity cyclohexyl isocyanate is also crucial.
Removal If DCU has already formed, its low solubility can be exploited for removal. It is often less soluble than the desired product in solvents like ethyl acetate or dichloromethane. You can attempt to triturate the crude product with a minimal amount of a cold solvent to dissolve the desired product while leaving the DCU as a solid to be filtered off. In some cases, careful column chromatography can also be effective.[5]

Visualizing the Side Reaction:

DCU_Formation cluster_reactants Reactants & Contaminants cluster_products Products & Byproducts isocyanate Cyclohexyl Isocyanate product N-Cyclohexyl-N'-(4-hydroxyphenyl)urea (Desired Product) isocyanate->product Reacts with 4-Aminophenol water Water (H₂O) water->isocyanate Reacts with dcu N,N'-Dicyclohexylurea (DCU) (Byproduct) water->dcu Leads to amine_impurity Cyclohexylamine (Impurity) amine_impurity->isocyanate Reacts with amine_impurity->dcu Leads to aminophenol 4-Aminophenol aminophenol->product

Caption: Formation pathways for the desired product and the DCU byproduct.

Q3: My purified product has a pink or brownish tint. What is the cause of this discoloration and how can I get a clean, white product?

A3: The discoloration of your final product is almost always due to the oxidation of the 4-aminophenol starting material or residual unreacted 4-aminophenol in your product.[2]

Chemical Rationale:

Aminophenols, particularly in the presence of air (oxygen) and trace metal impurities, are susceptible to oxidation. This oxidation process leads to the formation of highly colored quinone-imine species. Even trace amounts of these species can impart a noticeable color to your bulk material. The presence of such impurities is a known challenge in the pharmaceutical industry.[2]

Mitigation and Purification Protocol:

  • Starting Material Quality:

    • Use fresh, high-purity 4-aminophenol. If the starting material is already discolored, it should be purified before use. A common method is recrystallization from hot water with the addition of a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) to prevent oxidation during the process.

  • Reaction and Workup:

    • Ensure the complete consumption of 4-aminophenol by using a slight excess of the isocyanate and monitoring the reaction by TLC.

    • During the aqueous workup, consider adding a small amount of a reducing agent to the wash solutions to prevent oxidation of any unreacted starting material.

  • Final Product Purification:

    • If the final product is discolored, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture), add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

Frequently Asked Questions (FAQs)

Q: What is the optimal order of reagent addition?

A: It is generally recommended to dissolve the 4-aminophenol in an anhydrous solvent first, and then add the cyclohexyl isocyanate dropwise to this solution, preferably at a reduced temperature (e.g., 0 °C). This method maintains a low concentration of the isocyanate, which helps to minimize its self-reaction and reaction with any trace moisture.

Q: Is a catalyst required for this reaction?

A: The reaction between an amine and an isocyanate to form a urea is typically fast and does not require a catalyst.[6][7] In fact, adding a base catalyst could potentially deprotonate the phenolic hydroxyl group, making it a more competitive nucleophile and leading to the formation of an undesired carbamate side product.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the 4-aminophenol, the desired product, and the potential DCU byproduct. A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. The reaction is complete when the 4-aminophenol spot (which is typically more polar and has a lower Rf value) is no longer visible.

Q: What are the key safety precautions when handling cyclohexyl isocyanate?

A: Cyclohexyl isocyanate is a hazardous chemical. It is a lachrymator and a respiratory irritant.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is often suitable, but check compatibility), and a lab coat. Be aware that isocyanates can cause sensitization, leading to allergic reactions upon subsequent exposure.[1]

Q: What are the expected spectroscopic characteristics of N-Cyclohexyl-N'-(4-hydroxyphenyl)urea?

A: While the exact peak positions can vary slightly depending on the solvent, you can generally expect the following:

Spectroscopy Expected Characteristics
¹H NMR Signals for the cyclohexyl protons, aromatic protons on the hydroxyphenyl ring, two distinct N-H protons (which may be broad), and a broad singlet for the phenolic O-H proton. The aromatic protons will show a characteristic AA'BB' splitting pattern.
¹³C NMR A signal for the urea carbonyl carbon (typically around 155-160 ppm), signals for the aromatic carbons (with the carbon attached to the oxygen being the most downfield), and signals for the cyclohexyl carbons.
IR Spectroscopy A strong C=O stretch for the urea carbonyl group (around 1630-1660 cm⁻¹), N-H stretching bands (around 3300 cm⁻¹), and a broad O-H stretch for the phenol group.

Workflow for Synthesis and Troubleshooting:

Synthesis_Workflow start Start: Reagent Preparation reaction Reaction Setup (Anhydrous, Inert Atm.) start->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete crude Isolate Crude Product workup->crude analysis Analyze Crude Product (TLC, NMR) crude->analysis ts_yield Low Yield? analysis->ts_yield ts_dcu DCU Present? ts_yield->ts_dcu No sol_yield Optimize Stoichiometry & Conditions ts_yield->sol_yield Yes ts_color Discolored? ts_dcu->ts_color No sol_dcu Triturate or Chromatography ts_dcu->sol_dcu Yes sol_color Charcoal Treatment & Recrystallization ts_color->sol_color Yes final Pure Product ts_color->final No sol_yield->reaction Re-run sol_dcu->final sol_color->final

Caption: A troubleshooting workflow for the synthesis of N-Cyclohexyl-N'-(4-hydroxyphenyl)urea.

References

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. [Link]

  • CN104529832A - Production technology of N-cyclohexylurea. (2015).
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2023). MDPI. [Link]

  • US4740618A - Process for the preparation of monocyclohexylurea. (1988).
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). PMC - NIH. [Link]

  • CN101279932A - Preparation method of N,N'-dicyclohexyl urea. (2008).
  • US7914682B2 - Method for removing impurities from a urea solution. (2011).
  • Thermodynamics of the Urea Process. (n.d.). UreaKnowHow. [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). PMC - NIH. [Link]

  • US4125703A - Process for the production of phenol silicate compounds and their condensation products. (1978).
  • related impurities 4-aminophenol: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry. [Link]

  • (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). ResearchGate. [Link]

  • CN106008274A - Preparation method of N,N'-dicyclohexylurea. (2016).
  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2018). ResearchGate. [Link]

  • Synthesis of New 4-Cyclohexylcoumarin Derivatives. (2019). ResearchGate. [Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). The Journal of Organic Chemistry. [Link]

  • 4-Aminophenol. (n.d.). Wikipedia. [Link]

  • Synthesis and Characterisation of Dicyclohexyl Urea by the improved Green Methodology. (2017). ResearchGate. [Link]

  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2024). ResearchGate. [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). HAL Open Science. [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Royal Society of Chemistry. [Link]

  • Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. (2011). ResearchGate. [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (2001). Nathan Luedtke's Lab. [Link]

  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2024). PubMed. [Link]

  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. (2022). PubMed. [Link]

  • Synthesis of N,N'-dicyclohexyl urea. (n.d.). PrepChem.com. [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. (2022). F1000Research. [Link]

  • A MILD PROCEDURE FOR THE SYNTHESIS OF ALLYL AND BENZYL a-HYDROXYESTERS USING O-ALLYL(BENZYL)-N,N'- DICYCLOHEXYLISOUREA. (2004). Redalyc. [Link]

  • Effect of Substituents on Phenol .. Jsocyanate Reaction. (1987). Zenodo. [Link]

  • Epoxy. (n.d.). Wikipedia. [Link]

  • Purification of urea. (1953).
  • Chemical Properties of Urea, N-cyclohexyl-N'-phenyl-. (n.d.). Cheméo. [Link]

  • Urea cycle. (n.d.). Wikipedia. [Link]

  • US4345099A - Method of selectively removing biuret from urea and compositions for use therein. (1982).

Sources

Troubleshooting

Avoiding byproduct formation in cyclohexyl isocyanate reactions

Technical Support Center: Cyclohexyl Isocyanate Reactions A-Z Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation Welcome to the comprehensive technical support guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexyl Isocyanate Reactions

A-Z Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation

Welcome to the comprehensive technical support guide for navigating the complexities of cyclohexyl isocyanate reactions. This resource is designed to provide you, the researcher, with actionable insights and troubleshooting strategies to minimize byproduct formation and maximize the yield of your desired product. Cyclohexyl isocyanate is a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] However, its high reactivity can lead to a variety of unwanted side reactions, posing significant challenges in achieving high purity and yield.[2] This guide will delve into the common byproducts, the mechanisms of their formation, and practical, field-proven methods for their prevention.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving cyclohexyl isocyanate?

When working with cyclohexyl isocyanate, the primary unwanted byproducts stem from its reaction with nucleophiles other than the intended reactant, or from self-polymerization. The most prevalent byproducts are:

  • Substituted Ureas: Formed from the reaction of cyclohexyl isocyanate with water or amines. Water contamination is a frequent issue, leading to the formation of an unstable carbamic acid which then decomposes to cyclohexylamine and carbon dioxide. The newly formed cyclohexylamine can then react with another molecule of cyclohexyl isocyanate to produce N,N'-dicyclohexylurea.

  • Allophanates: These are formed when cyclohexyl isocyanate reacts with the urethane (carbamate) product of your primary reaction. This is particularly problematic at elevated temperatures and when an excess of isocyanate is used.[3]

  • Isocyanurates: These are cyclic trimers of cyclohexyl isocyanate.[4][5] Trimerization is often catalyzed by bases, certain metals, and heat, leading to a highly stable six-membered ring structure.[6][7]

Q2: How can I prevent the formation of N,N'-dicyclohexylurea?

The formation of N,N'-dicyclohexylurea is almost always a result of moisture in your reaction system. Therefore, the key to prevention is rigorous exclusion of water.

  • Actionable Advice:

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

    • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

    • Purified Reactants: Ensure your starting materials, particularly the alcohol or amine, are anhydrous.

Q3: What conditions favor the formation of allophanates and how can I avoid them?

Allophanate formation is a secondary reaction that can reduce the yield of your desired carbamate.

  • Causality: The N-H proton of the initially formed urethane is weakly acidic and can be deprotonated, especially at higher temperatures or in the presence of basic catalysts. The resulting anion can then attack another molecule of cyclohexyl isocyanate.

  • Prevention Strategies:

    • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

    • Stoichiometry: Use a slight excess of the alcohol component relative to the cyclohexyl isocyanate to ensure all the isocyanate is consumed in the primary reaction. Avoid a large excess of isocyanate.

    • Catalyst Choice: Be mindful of the catalyst used. Strong bases can promote allophanate formation. If a catalyst is necessary, consider milder options or Lewis acids.

Q4: How can I suppress the trimerization of cyclohexyl isocyanate to isocyanurates?

Isocyanurate formation is a common issue, especially during storage or in the presence of certain catalysts.

  • Driving Factors: Basic catalysts, including tertiary amines, carboxylates (like potassium acetate), and some metal compounds, are known to effectively catalyze isocyanate trimerization.[6][8] Elevated temperatures also accelerate this process.

  • Mitigation Techniques:

    • Avoid Basic Catalysts: If your reaction is sensitive to isocyanurate formation, avoid strongly basic catalysts.

    • Temperature Management: As with allophanate formation, lower reaction temperatures are preferable.

    • Proper Storage: Store cyclohexyl isocyanate in a cool, dry place, away from bases and catalysts.[9] Ensure the container is well-sealed under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to problem-solving.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of desired carbamate product, with a significant amount of a white, insoluble precipitate. Formation of N,N'-dicyclohexylurea due to moisture contamination.1. Verify the dryness of all solvents and reagents. 2. Improve inert atmosphere techniques. 3. Filter off the urea byproduct (it is often insoluble in common organic solvents).
Product NMR shows unexpected signals, suggesting a higher molecular weight species. Allophanate formation.1. Re-run the reaction at a lower temperature. 2. Adjust the stoichiometry to use a slight excess of the alcohol. 3. Consider purification by column chromatography to separate the allophanate from the desired product.
Reaction mixture becomes viscous or solidifies unexpectedly, especially at higher temperatures. Trimerization to isocyanurate.1. Immediately cool the reaction mixture. 2. If a catalyst was used, reconsider its type and concentration. 3. Analyze a sample to confirm the presence of the isocyanurate trimer.
Reaction fails to go to completion, even with extended reaction times. 1. Insufficient catalyst activity. 2. Steric hindrance from the alcohol or amine. 3. Low reaction temperature.1. If uncatalyzed, consider adding a suitable catalyst (e.g., dibutyltin dilaurate for carbamate formation). 2. Slightly increase the reaction temperature, while monitoring for byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Cyclohexyl Carbamate

This protocol provides a baseline for reacting cyclohexyl isocyanate with an alcohol to form a carbamate, with an emphasis on minimizing byproduct formation.

Materials:

  • Cyclohexyl isocyanate

  • Anhydrous alcohol

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Dibutyltin dilaurate (catalyst, optional)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the anhydrous alcohol (1.0 equivalent) in anhydrous toluene.

  • If using a catalyst, add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol%) to the alcohol solution.

  • In the dropping funnel, place a solution of cyclohexyl isocyanate (0.98 equivalents) in anhydrous toluene.

  • Slowly add the cyclohexyl isocyanate solution to the alcohol solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).

  • Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key transformations.

Diagram 1: Desired Reaction vs. Byproduct Formation

G cluster_0 Reactants cluster_1 Desired Product cluster_2 Byproducts Cyclohexyl\nIsocyanate Cyclohexyl Isocyanate Carbamate Carbamate Cyclohexyl\nIsocyanate->Carbamate + Alcohol Urea Urea Cyclohexyl\nIsocyanate->Urea + H2O, then + Isocyanate Isocyanurate Isocyanurate Cyclohexyl\nIsocyanate->Isocyanurate Trimerization (Heat, Base) Alcohol (R-OH) Alcohol (R-OH) Allophanate Allophanate Carbamate->Allophanate + Isocyanate

Caption: Competing reaction pathways for cyclohexyl isocyanate.

Diagram 2: Troubleshooting Logic Flow

G start Problem with Cyclohexyl Isocyanate Reaction check_byproduct Identify Major Byproduct(s) start->check_byproduct urea Urea Formation check_byproduct->urea White Precipitate allophanate Allophanate Formation check_byproduct->allophanate High MW Species trimer Isocyanurate Formation check_byproduct->trimer Solidification no_reaction Low Conversion check_byproduct->no_reaction Incomplete Reaction action_urea Action: - Dry all reagents/solvents - Use inert atmosphere urea->action_urea action_allophanate Action: - Lower reaction temp - Adjust stoichiometry (excess alcohol) allophanate->action_allophanate action_trimer Action: - Lower reaction temp - Avoid basic catalysts trimer->action_trimer action_no_reaction Action: - Add catalyst - Increase temperature cautiously no_reaction->action_no_reaction

Caption: A logical flow for troubleshooting common issues.

Safety Considerations

Isocyanates, including cyclohexyl isocyanate, are toxic and should be handled with appropriate safety precautions.[1][10] They are known respiratory and skin sensitizers.[2][11]

  • Engineering Controls: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[10]

  • Spills: In case of a spill, absorb the material with an inert absorbent and decontaminate the area with a solution of aqueous ammonia or sodium carbonate to react with the isocyanate.[12]

By understanding the underlying chemistry and implementing these practical strategies, you can significantly improve the outcome of your cyclohexyl isocyanate reactions, leading to higher yields and purer products.

References

  • CN111548287A - Preparation method of cyclohexyl isocyanate - Google P
  • Epoxy - Wikipedia. (URL: )
  • Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem - NIH. (URL: [Link])

  • Skin Exposure to Isocyanates: Reasons for Concern - PMC - NIH. (URL: [Link])

  • (PDF) Catalysts for Isocyanate Cyclotrimerization - ResearchGate. (URL: [Link])

  • The syntheses of carbamates from reactions of primary and secondary aliphatic amines with dimethyl carbonate in ionic liquids. (URL: [Link])

  • Study of chemical, physico-mechanical and biological properties of 4,4′-methylenebis(cyclohexyl isocyanate)-based polyurethane films | Request PDF - ResearchGate. (URL: [Link])

  • The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. (URL: [Link])

  • Reaction of isocyanates with alcohols | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • CYCLOHEXYL ISOCYANIDE | Georganics. (URL: [Link])

  • Non Pulmonary Effects of Isocyanates | Basicmedical Key. (URL: [Link])

  • Synthesis of cyclohexyl cyclohexylcarbamate - PrepChem.com. (URL: [Link])

  • CN102069012A - Catalyst for catalyzing trimerization of isocyanate to synthesize isocyanurate - Google P
  • US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google P
  • Predicted mechanism for the effects of isocyanate in the development of... - ResearchGate. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - RSC Publishing. (URL: [Link])

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (URL: [Link])

  • Isocyanurate framework resulting from the cyclotrimerization of isocyanate molecules … - ResearchGate. (URL: [Link])

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (URL: [Link])

  • Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC - PubMed Central. (URL: [Link])

  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Scaling the Synthesis of Acetaminophen

Disclaimer: Analysis of CAS 38652-23-2 Initial research indicates that the provided CAS number, 38652-23-2, corresponds to the compound N-CYCLOHEXYL-N'-(4-HYDROXYPHENYL)UREA [1][2][3]. While this compound is commercially...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Analysis of CAS 38652-23-2

Initial research indicates that the provided CAS number, 38652-23-2, corresponds to the compound N-CYCLOHEXYL-N'-(4-HYDROXYPHENYL)UREA [1][2][3]. While this compound is commercially available from some suppliers, detailed and validated protocols for its multi-gram laboratory synthesis and scale-up are not widely available in peer-reviewed literature.

To fulfill the core request for an in-depth technical guide on scaling up a relevant synthesis, this support center will use the multi-step synthesis of Acetaminophen (Paracetamol) as a representative model. This process is exceptionally well-documented, shares a key structural motif (the p-hydroxyphenyl group) with the requested compound, and presents common, instructive challenges in synthesis, purification, and scale-up, making it an ideal framework for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the laboratory synthesis of Acetaminophen. This guide is designed to provide practical, field-tested insights into the common challenges encountered during the multi-step synthesis and scale-up process. We will address issues from fundamental reaction principles to nuanced purification tactics.

Overall Synthesis Workflow

The synthesis of Acetaminophen from phenol is a robust two-stage process. The first stage involves the creation of the key intermediate, p-aminophenol, through electrophilic aromatic substitution followed by reduction. The second stage is the final acetylation to yield the target molecule.

Caption: Overall workflow for the two-stage synthesis of Acetaminophen from phenol.

Stage 1: Synthesis of p-Aminophenol Intermediate

This stage is often the most challenging due to issues with selectivity, reaction control, and separation.

Frequently Asked Questions (FAQs) - Stage 1

Q: Why is dilute nitric acid used for the nitration of phenol instead of the standard nitrating mixture (conc. HNO₃/H₂SO₄)? A: The hydroxyl (-OH) group on phenol is a powerful activating group, making the benzene ring highly susceptible to electrophilic substitution[4][5]. Using a concentrated nitrating mixture would lead to aggressive, uncontrolled reactions, including multiple nitrations (forming 2,4,6-trinitrophenol) and significant oxidative degradation of the phenol ring, resulting in tar-like byproducts[5]. Dilute nitric acid at a controlled temperature provides the necessary electrophile (in situ formation of nitrous acid which leads to the nitrosyl cation) for mono-nitration at a manageable rate[6].

Q: What is the mechanistic basis for separating o- and p-nitrophenol isomers using steam distillation? A: The separation relies on the significant difference in volatility between the two isomers. o-Nitrophenol exhibits strong intramolecular hydrogen bonding between the adjacent hydroxyl and nitro groups. This internal bonding satisfies the hydrogen bond donor/acceptor sites within the molecule itself, reducing its interaction with water molecules. Consequently, it has a lower boiling point and higher vapor pressure, making it volatile with steam. In contrast, p-nitrophenol engages in intermolecular hydrogen bonding with neighboring molecules, forming a lattice structure that requires more energy to break, resulting in a much higher boiling point and negligible volatility with steam.

Q: For the reduction of p-nitrophenol, what are the pros and cons of catalytic hydrogenation versus a metal-acid system like Fe/HCl? A:

Method Pros Cons
Catalytic Hydrogenation (e.g., H₂, Pd/C) High efficiency, clean reaction with water as the only byproduct, easier product isolation. Requires specialized pressurized hydrogenation equipment, catalyst can be a fire hazard (pyrophoric), potential for catalyst poisoning.

| Metal-Acid (e.g., Fe/HCl, Sn/HCl) | Operationally simple, does not require special equipment, robust and reliable. | Generates significant metallic waste sludge, workup can be more complex to remove metal salts, can be less selective on more complex substrates.[7] |

Troubleshooting Guide - Stage 1

Q: My phenol nitration reaction turned into a dark, tarry mess with very low yield. What happened? A: This is a classic sign of an exothermic runaway reaction and subsequent oxidation.

  • Root Cause: The nitration of phenol is highly exothermic. Insufficient cooling or adding the nitric acid too quickly can cause the local temperature to spike. High temperatures favor oxidation of the phenol ring and polymerization side reactions over the desired nitration, leading to the formation of complex, tarry substances.

  • Corrective Actions:

    • Strict Temperature Control: Maintain the reaction temperature rigorously, typically below 20-25°C, using an ice bath. For larger scales, a more robust cooling system is essential.

    • Slow, Controlled Addition: Add the dilute nitric acid dropwise or via a syringe pump over an extended period. This ensures that the heat generated can be effectively dissipated by the cooling bath.

    • Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" where reagents concentrate and overheat.

Q: My reduction of p-nitrophenol is stalled. TLC analysis shows both starting material and product are present even after extended reaction time. How can I resolve this? A: This indicates an issue with the reducing agent's activity or stoichiometry.

  • If using Catalytic Hydrogenation:

    • Root Cause: The palladium catalyst may be inactive ("poisoned") or insufficient. Catalysts can be poisoned by sulfur or other impurities in the starting material or solvent.

    • Corrective Actions:

      • Use Fresh Catalyst: Ensure the Pd/C is from a reliable source and has been stored properly.

      • Increase Catalyst Loading: Add a small, fresh portion of the catalyst to the reaction.

      • Check Hydrogen Pressure: Ensure the system is maintaining the target hydrogen pressure.

  • If using Fe/HCl:

    • Root Cause: The surface of the iron powder may not be sufficiently activated, or there may be insufficient acid to drive the reaction.

    • Corrective Actions:

      • Activate the Iron: Briefly pre-washing the iron powder with dilute HCl can remove surface oxides and activate it.

      • Ensure Sufficient Acid: The acid is a reactant. Ensure you have used the correct stoichiometric amount and consider a small excess. Add a small additional portion of concentrated HCl if needed.

Stage 2: Synthesis of Acetaminophen

This final stage involves the acetylation of the purified p-aminophenol. While seemingly straightforward, issues with purity and crystallization are common.

Frequently Asked Questions (FAQs) - Stage 2

Q: Why is acetic anhydride preferred over acetyl chloride for this acylation? A: Acetic anhydride is the reagent of choice for several reasons. The acylation reaction produces acetic acid as a byproduct, which is relatively benign and easy to handle[8]. Acetyl chloride, while more reactive, produces corrosive hydrochloric acid (HCl) gas, which requires more stringent handling procedures and can potentially lead to unwanted side reactions with the phenolic hydroxyl group under certain conditions.

Q: My isolated p-aminophenol intermediate is slightly colored. Do I need to purify it before acetylation? A: Yes, absolutely. The presence of color (often pink, purple, or brown) in p-aminophenol indicates oxidation to quinone-imine type impurities[9]. These impurities will persist through the acetylation step and lead to a colored final product that is very difficult to purify. It is highly recommended to decolorize the p-aminophenol solution with activated charcoal or perform a purification with sodium dithionite before use[9][10].

Troubleshooting Guide - Stage 2

G Start Problem: Final product is colored (pink/brown) Check_SM Was the p-aminophenol starting material pure white? Start->Check_SM SM_No No, it was colored. Check_SM->SM_No [Primary Cause] SM_Yes Yes, it was pure. Check_SM->SM_Yes Sol_Purify_SM Solution: Purify the intermediate. - Recrystallize p-aminophenol - Treat with activated charcoal - Use sodium dithionite wash SM_No->Sol_Purify_SM Check_Reaction Was the reaction mixture exposed to air for a prolonged period while hot? SM_Yes->Check_Reaction Reaction_Yes Yes, workup was slow. Check_Reaction->Reaction_Yes [Secondary Cause] Reaction_No No, workup was efficient. Check_Reaction->Reaction_No Sol_Inert Solution: Minimize air exposure. - Cool reaction mixture before filtration. - Consider a nitrogen blanket for large-scale reactions. Reaction_Yes->Sol_Inert Check_Solvent Is the recrystallization solvent (water) free of metal contaminants? Reaction_No->Check_Solvent Solvent_No Unsure, used tap water. Check_Solvent->Solvent_No Sol_DI_Water Solution: Use deionized water. Trace metals can catalyze oxidation. Solvent_No->Sol_DI_Water

Caption: Troubleshooting decision tree for a colored Acetaminophen product.

Q: My acetylation reaction has a low yield, even though TLC shows full consumption of the starting material. Where did my product go? A: This often points to issues during workup and isolation.

  • Root Cause 1: Hydrolysis of Acetic Anhydride. Acetic anhydride reacts with water[11]. If your p-aminophenol or reaction solvent is wet, a portion of the anhydride will be consumed by water instead of acylating the amine, effectively making the amine the excess reagent.

  • Root Cause 2: Product Loss During Crystallization. Acetaminophen has moderate solubility in cold water[10]. Using an excessive amount of water for recrystallization or washing the filtered crystals with too much cold solvent will lead to significant yield loss.

  • Corrective Actions:

    • Ensure Dry Reagents: Use dry p-aminophenol and ensure solvents are anhydrous if running the reaction in a non-aqueous medium.

    • Minimize Recrystallization Solvent: Use the minimum amount of hot water necessary to fully dissolve the crude product. Over-saturating the solution is key to maximizing recovery upon cooling[8].

    • Efficient Washing: Wash the filtered crystals with a minimal volume of ice-cold water to remove surface impurities without dissolving a substantial amount of the product[10].

Q: Upon cooling, my product "oiled out" instead of forming crystals. How do I fix this? A: Oiling out occurs when a compound comes out of solution above its melting point or as a supersaturated, amorphous liquid.

  • Root Cause: The solution is likely too concentrated, or the cooling rate is too rapid, not allowing time for an ordered crystal lattice to form. The presence of impurities can also disrupt crystallization.

  • Corrective Actions:

    • Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount (5-10% by volume) of additional hot solvent and stir well.

    • Slow Cooling: Allow the flask to cool slowly and undisturbed on the benchtop. Do not place it directly into an ice bath from a high temperature. Rapid cooling favors precipitation over crystallization.

    • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure acetaminophen[12]. Once crystallization begins, allow it to proceed at room temperature before moving to an ice bath to maximize recovery[12].

Experimental Protocols and Scaling Data

Protocol: Acetylation of p-Aminophenol
  • To a 250 mL Erlenmeyer flask, add p-aminophenol (see table below).

  • Add water and swirl to create a suspension.

  • In a fume hood, add acetic anhydride to the suspension and swirl vigorously[8][12].

  • Gently heat the mixture in a water bath (~80-90°C) with continued swirling for 10-15 minutes to ensure the reaction goes to completion[12].

  • Cool the reaction mixture in an ice-water bath to initiate crystallization[10]. Stir with a glass rod to promote crystal growth.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water[10].

  • Purify the crude solid by recrystallization from a minimal amount of hot deionized water[8].

Table: Reagent Quantities for Scaling Acetylation
Scalep-AminophenolWater (initial)Acetic AnhydrideTypical Crude Yield
Lab Scale 5.0 g (45.8 mmol)15 mL5.2 mL (55.0 mmol)6.0 - 6.5 g
Benchtop Scale 25.0 g (229 mmol)75 mL26.0 mL (275 mmol)30 - 33 g
Pilot Scale 100.0 g (916 mmol)300 mL104 mL (1.1 mol)120 - 135 g

References

  • Google Search. Accessed January 27, 2026.

  • Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of a Glimepiride Metabolite and the β-Blocker Talinolol

A Guide for Researchers in Drug Development and Pharmacology Abstract In the landscape of polypharmacy, particularly for patients with comorbidities such as type 2 diabetes and hypertension, understanding the potential f...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Pharmacology

Abstract

In the landscape of polypharmacy, particularly for patients with comorbidities such as type 2 diabetes and hypertension, understanding the potential for off-target effects of drug metabolites is critical for ensuring therapeutic safety and efficacy. This guide provides an in-depth comparison of the biological activities of two distinct molecules: talinolol, a well-characterized β1-selective adrenergic receptor antagonist, and 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, a primary metabolite of the sulfonylurea antidiabetic drug, glimepiride. By juxtaposing the established pharmacology of talinolol with a rigorous, data-driven investigation into the potential adrenergic activity of the glimepiride metabolite, this document serves as a critical resource for researchers in pharmacology, drug metabolism, and safety assessment. We will explore the mechanistic underpinnings of talinolol's action, outline detailed experimental protocols to probe for similar activity in the metabolite, and present a framework for interpreting the data in a clinically relevant context.

Introduction: The Clinical Context for Comparison

Patients with type 2 diabetes frequently present with cardiovascular comorbidities, including hypertension and angina pectoris, necessitating complex therapeutic regimens.[1] A common combination involves an antidiabetic agent, such as glimepiride, and a cardioprotective drug, like the β-blocker talinolol.

  • Talinolol is a cardioselective β1-adrenergic receptor antagonist prescribed for hypertension and angina.[2][3] Its therapeutic effect is achieved by blocking the action of catecholamines (norepinephrine and adrenaline) at β1-receptors, which are predominantly located in cardiac tissue.[4] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing the heart's oxygen demand.[3][4]

  • Glimepiride is a third-generation sulfonylurea that lowers blood glucose by stimulating insulin release from pancreatic β-cells and enhancing insulin sensitivity in peripheral tissues.[5][6] Following oral administration, glimepiride is completely metabolized, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme in the liver.[7][8] This process yields two main metabolites: an active hydroxyl derivative (M1) and a subsequent, reportedly inactive, carboxyl derivative (M2).[9][10] The chemical structure of the M2 metabolite corresponds to 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

The central question this guide addresses is whether the M2 metabolite of glimepiride, 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, possesses any latent biological activity at the β1-adrenergic receptor, the primary target of talinolol. Such an off-target interaction could have significant clinical implications, potentially modulating the therapeutic effect of talinolol or causing unforeseen side effects. This investigation is therefore crucial for a comprehensive understanding of the drug-drug interaction profile in co-administered patients.

Pharmacological Profile of the Benchmark: Talinolol

Talinolol's mechanism of action is centered on its selective and competitive antagonism of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).[2][11]

Mechanism of Action: In its resting state, the β1-adrenergic receptor is coupled to a heterotrimeric G-protein consisting of Gαs, Gβ, and Gγ subunits. Upon binding of an agonist like norepinephrine, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. This activation causes Gαs to dissociate and stimulate adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[11] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets in cardiomyocytes, leading to increased heart rate and contractility.[11][12]

Talinolol, as a competitive antagonist, binds to the β1-adrenergic receptor but does not induce the conformational change necessary for Gαs activation. By occupying the binding site, it prevents norepinephrine from binding and initiating the signaling cascade, thus mitigating the sympathetic drive to the heart.[4]

Gs_Pathway cluster_membrane Cell Membrane Receptor β1-Adrenergic Receptor G_Protein Gαs-GDP (Inactive) Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Binds & Activates Talinolol Talinolol / Test Cmpd (Antagonist) Talinolol->Receptor Binds & Blocks G_Protein_Active Gαs-GTP (Active) G_Protein->G_Protein_Active GDP/GTP Exchange G_Protein_Active->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Increased Heart Rate & Contractility PKA->Response Phosphorylates Targets

Figure 1: β1-Adrenergic Receptor Gs Signaling Pathway.

Pharmacodynamic & Pharmacokinetic (PK/PD) Profile of Talinolol:

ParameterValueReference
Mechanism β1-selective adrenoceptor antagonist[2]
Bioavailability (BA) ~55%[2]
Half-life (t½) ~11 hours[2]
Volume of Distribution (Vd) 3.30 L/kg[2]
Clearance (CL) 4.90 mL/min/kg[2]
Primary Excretion Route Renal (unchanged) and Fecal[13][14]
Protein Binding ~61% (1 - 0.39)[2]

Comparative Analysis of Biological Activity at the β1-Adrenergic Receptor

To ascertain whether 1-Cyclohexyl-3-(4-hydroxyphenyl)urea exhibits any affinity for or functional activity at the β1-adrenergic receptor, a systematic experimental approach is required. This workflow begins with assessing the binding potential and progresses to evaluating functional consequences.

Workflow start Hypothesis: Does Glimepiride M2 Metabolite Interact with β1-Adrenergic Receptor? assay1 Experiment 1: Competitive Radioligand Binding Assay start->assay1 decision1 Does it Bind? (Determine Ki) assay1->decision1 assay2 Experiment 2: Functional cAMP Inhibition Assay decision2 Is it Functionally Active? (Determine IC50) assay2->decision2 outcome_neg1 Conclusion: No Direct Interaction at Receptor Binding Site decision1->outcome_neg1 No outcome_pos1 Binding Confirmed. Proceed to Functional Assay. decision1->outcome_pos1 Yes outcome_neg2 Conclusion: Binds but has no functional antagonist activity (Silent Ligand) decision2->outcome_neg2 No outcome_pos2 Conclusion: Compound is a functional antagonist of the β1-AR decision2->outcome_pos2 Yes outcome_pos1->assay2

Figure 2: Experimental workflow for comparative analysis.
Methodology 1: Competitive Radioligand Binding Assay

Causality & Rationale: This assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[15][16] By measuring the ability of the unlabeled test compound (1-Cyclohexyl-3-(4-hydroxyphenyl)urea or talinolol) to displace a specific, radioactively labeled ligand from the β1-adrenergic receptor, we can determine its binding affinity (Ki). A low Ki value indicates high binding affinity. This experiment directly answers the question: "Does the metabolite physically interact with the receptor?"

Experimental Protocol:

  • Membrane Preparation:

    • Culture cells expressing a high density of human β1-adrenergic receptors (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.[15] Resuspend the membrane pellet in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • The assay is performed in 96-well plates. Each well will contain:

      • Fixed concentration of cell membrane preparation.

      • Fixed concentration of a β1-selective radioligand (e.g., [³H]-Dihydroalprenolol, [³H]-DHA).[17]

      • Increasing concentrations of the unlabeled "competitor" compound (either talinolol as a positive control or 1-Cyclohexyl-3-(4-hydroxyphenyl)urea). A typical range would be 10⁻¹¹ M to 10⁻⁵ M.

      • For determining non-specific binding, a parallel set of wells is incubated with a high concentration of a non-radioactive β-blocker (e.g., 10 µM propranolol).

  • Incubation & Filtration:

    • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[17]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes and bound radioligand.[17]

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding (CPM in the presence of excess propranolol) from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Methodology 2: cAMP Functional Assay

Causality & Rationale: If the binding assay reveals that 1-Cyclohexyl-3-(4-hydroxyphenyl)urea has a significant affinity for the β1-adrenergic receptor, the next critical step is to determine the functional consequence of this binding. Does it act as an antagonist like talinolol, inhibiting the downstream signaling? This assay measures the intracellular concentration of the second messenger, cAMP. An effective antagonist will block agonist-induced cAMP production.

Experimental Protocol:

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing the human β1-adrenergic receptor (e.g., HEK293-β1AR).

    • Plate the cells in 96- or 384-well plates and grow to near confluency.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with increasing concentrations of the test compound (talinolol or 1-Cyclohexyl-3-(4-hydroxyphenyl)urea) for 15-30 minutes. This incubation should also include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) at its EC80 concentration (the concentration that gives 80% of the maximal response). This ensures a robust signal that can be effectively inhibited.

    • Incubate for an additional 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit. Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ assays are common, high-throughput methods.[19][20] These assays are based on competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Generate a dose-response curve by plotting the assay signal (inversely proportional to cAMP levels in many kits) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal inhibition curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.

Data Summary and Interpretation

The experimental data should be compiled to allow for a direct comparison.

Table 1: Comparative Biological Activity at the β1-Adrenergic Receptor

CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Talinolol (Reference) Expected: 6.6 - 7.5[2]Literature-derived or Experimentally Determined
1-Cyclohexyl-3-(4-hydroxyphenyl)urea Experimentally DeterminedExperimentally Determined

Interpretation of Potential Outcomes:

  • Scenario 1: High Ki and High IC50 for the Metabolite: If the Ki and IC50 values for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea are in the high micromolar or millimolar range (or not determinable), it would strongly suggest that the metabolite has no physiologically relevant interaction with the β1-adrenergic receptor. This would align with its current classification as an inactive metabolite.[7][9]

  • Scenario 2: Low Ki but High IC50 for the Metabolite: This outcome would indicate that the metabolite can bind to the receptor but does not effectively block agonist-induced signaling. It might be a "silent ligand" or a very weak partial agonist/antagonist. At typical physiological concentrations, its effect would likely be negligible.

  • Scenario 3: Low Ki and Low IC50 for the Metabolite: If both values are in the nanomolar or low micromolar range, comparable to or within one to two orders of magnitude of talinolol, this would be a significant finding. It would imply that the glimepiride metabolite is a functional antagonist at the β1-adrenergic receptor. This could lead to an additive or synergistic effect when co-administered with talinolol, potentially increasing the risk of bradycardia, hypotension, or other adverse effects associated with excessive β-blockade.

Discussion and Broader Implications

The primary function of glimepiride metabolism is detoxification and excretion.[7] The conversion of the active M1 metabolite to the M2 form is considered a step of inactivation.[10] The data generated from the proposed experiments would either confirm this long-held assumption in the context of adrenergic signaling or challenge it.

While the focus here is on the β1-adrenergic receptor, it is worth noting that urea derivatives can exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[21][22] A finding of unexpected adrenergic activity in a sulfonylurea metabolite would underscore the importance of comprehensive off-target screening for drug metabolites, not just the parent compounds.

For drug development professionals, this guide serves as a template for investigating potential metabolite-driven drug interactions. In an era of increasing polypharmacy, a proactive approach to characterizing the full pharmacological profile of major metabolites is essential for building robust safety profiles for new chemical entities.

Conclusion

This guide provides a comprehensive framework for comparing the biological activity of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, the M2 metabolite of glimepiride, with the established β1-blocker, talinolol. By employing rigorous, well-established experimental protocols such as radioligand binding and functional cAMP assays, researchers can generate definitive data on the potential for this metabolite to interact with the β1-adrenergic receptor. The results of such an investigation are vital for informing clinical practice, guiding future drug development, and ensuring patient safety in complex therapeutic scenarios.

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Comparative

A Comparative Guide to Cyclohexyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

For researchers and drug development professionals navigating the landscape of soluble epoxide hydrolase (sEH) inhibition, the cyclohexyl urea scaffold has emerged as a cornerstone for designing potent and effective ther...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of soluble epoxide hydrolase (sEH) inhibition, the cyclohexyl urea scaffold has emerged as a cornerstone for designing potent and effective therapeutic agents. This guide provides a comprehensive comparative analysis of cyclohexyl urea derivatives, delving into their mechanism of action, structure-activity relationships (SAR), and pharmacokinetic profiles. We will explore the causal relationships behind experimental designs and present validated protocols to empower your research endeavors.

The Significance of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, the levels of beneficial EETs are elevated, leading to a range of therapeutic effects, including antihypertensive, anti-inflammatory, and analgesic properties.[2] This has positioned sEH as a promising therapeutic target for a multitude of diseases, including hypertension, cardiovascular disease, inflammatory disorders, and neuropathic pain.[2]

The Cyclohexyl Urea Pharmacophore: A Privileged Scaffold

The 1,3-disubstituted urea moiety has proven to be a highly effective pharmacophore for sEH inhibition.[3] Among the various derivatives, those incorporating a cyclohexyl group have been extensively studied and optimized. The journey began with early examples like N,N'-dicyclohexylurea (DCU), which demonstrated potent sEH inhibition with IC50 values in the nanomolar range.[4] However, these initial compounds were hampered by poor water solubility and limited bioavailability, necessitating further chemical refinement.[4]

Mechanism of Action: A Tale of Hydrogen Bonds

The efficacy of urea-based inhibitors lies in their ability to form a network of hydrogen bonds within the active site of sEH. The central urea carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of two key tyrosine residues, Tyr381 and Tyr465.[4] Concurrently, the N-H protons of the urea act as hydrogen bond donors to the carboxylate of an aspartate residue, Asp333, which is part of the catalytic triad.[4] This tripartite interaction anchors the inhibitor firmly in the active site, effectively blocking substrate access.

The cyclohexyl group, along with other substituents, occupies the hydrophobic tunnels of the active site, contributing to the overall binding affinity. The precise orientation and interactions of these lipophilic moieties are crucial for achieving high potency and selectivity.

sEH_Inhibitor_Interaction cluster_sEH sEH Active Site cluster_inhibitor Cyclohexyl Urea Inhibitor Tyr381 Tyr381 Tyr465 Tyr465 Asp333 Asp333 Hydrophobic_Pocket Hydrophobic Pocket Inhibitor Urea Moiety O NH NH Cyclohexyl Group Inhibitor:o->Tyr381 H-bond Inhibitor:o->Tyr465 H-bond Inhibitor:nh1->Asp333 H-bond Inhibitor:nh2->Asp333 H-bond Inhibitor:cyclohexyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Interaction of a cyclohexyl urea inhibitor with the sEH active site.

Comparative Analysis of Cyclohexyl Urea Derivatives

The evolution of cyclohexyl urea sEH inhibitors has been driven by the need to balance high potency with favorable pharmacokinetic properties. The following table provides a comparative overview of key derivatives, highlighting their inhibitory potency (IC50), and qualitative pharmacokinetic characteristics.

Compound Name/AbbreviationStructureIC50 (human sEH)Key Pharmacokinetic CharacteristicsReferences
N,N'-Dicyclohexylurea (DCU) Two cyclohexyl groups160 nMPoor water solubility, low bioavailability.[4][5][4][5]
N-Cyclohexyl-N'-(3-phenylpropyl)urea (CPU) Cyclohexyl and phenylpropyl groupsTens of nanomolar rangeImproved properties over DCU but still limited.[4][4]
trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) Adamantyl, cyclohexyl, and benzoic acid moieties1.3 nMExcellent oral bioavailability (98% in dogs), improved metabolic stability compared to earlier generations.[4][6][4][6]
cis-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid (c-AUCB) Adamantyl, cyclohexyl, and benzoic acid moieties (cis isomer)0.89 nMLess metabolically stable in human liver microsomes compared to the trans isomer.[4][4]
N-Cyclohexyl-N'-(iodophenyl)urea (CIU) Cyclohexyl and iodophenyl groupsNot specified, used in co-crystallizationStudied for structural analysis.[2][2]

This data underscores a critical principle in the design of sEH inhibitors: the introduction of polar functional groups and conformationally restricted linkers, such as the trans-cyclohexyl ether in t-AUCB, can dramatically improve aqueous solubility and metabolic stability without sacrificing inhibitory potency.[4] The adamantyl group in t-AUCB and c-AUCB effectively occupies a hydrophobic pocket in the active site, contributing to their high affinity.

Experimental Protocols

To ensure the integrity and reproducibility of research in this field, we provide the following detailed experimental protocols.

Synthesis of a Representative Cyclohexyl Urea Derivative: N-Cyclohexyl-N'-(3-phenylpropyl)urea

This protocol describes a straightforward and reliable method for the synthesis of a model cyclohexyl urea sEH inhibitor.

Materials:

  • 3-phenyl-1-propylamine

  • Cyclohexylisocyanate

  • Hexane

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve 3-phenyl-1-propylamine (1.0 equivalent) in hexane in a round bottom flask with stirring.

  • Slowly add cyclohexylisocyanate (1.05 equivalents) to the stirred solution over 5 minutes at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight, often indicated by the formation of a white precipitate.[7]

  • Once the reaction is complete, collect the white solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure N-cyclohexyl-N'-(3-phenylpropyl)urea.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of the product can also be compared to literature values.

Fluorometric Assay for sEH Inhibition

This high-throughput assay provides a sensitive and reliable method for determining the IC50 values of potential sEH inhibitors. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[1][5]

Materials:

  • Recombinant human sEH

  • Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Fluorogenic substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

  • Test compounds (cyclohexyl urea derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in the Bis-Tris/HCl buffer to the desired final concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of human sEH (final concentration ~1 nM) to each well.[5]

  • Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control (100% enzyme activity) and a known potent sEH inhibitor as a positive control.

  • Incubate the plate at 30°C for 5 minutes to allow the inhibitors to bind to the enzyme.[5]

  • Substrate Addition and Measurement: Initiate the enzymatic reaction by adding the CMNPC substrate (final concentration ~5 µM) to all wells.[5]

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., for 10 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[5]

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

sEH_Assay_Workflow A Prepare serial dilutions of cyclohexyl urea derivatives in DMSO C Add diluted inhibitors to wells A->C B Add sEH enzyme to 96-well plate B->C D Incubate at 30°C for 5 minutes C->D E Add CMNPC substrate to initiate reaction D->E F Measure fluorescence increase (Ex: 330 nm, Em: 465 nm) E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 values G->H

Caption: Workflow for the fluorometric sEH inhibition assay.

Future Perspectives and Conclusion

The journey of cyclohexyl urea derivatives as sEH inhibitors from poorly soluble initial hits to highly potent and bioavailable clinical candidates exemplifies the power of medicinal chemistry in optimizing drug-like properties. The structure-activity relationships established for this class of compounds provide a robust framework for the design of next-generation sEH inhibitors with even greater efficacy and safety profiles.

Future research will likely focus on fine-tuning the pharmacokinetic properties to achieve optimal target engagement for specific disease indications. Furthermore, the exploration of novel, structurally diverse urea-based inhibitors will continue to be an active area of investigation. The experimental protocols detailed in this guide provide a solid foundation for researchers to contribute to this exciting and therapeutically promising field.

References

  • Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 50(16), 3825–3840. [Link]

  • Gomez, G. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (2004). Human soluble epoxide hydrolase: structural basis of inhibition by N-cyclohexyl-N'-(iodophenyl)urea. Protein Science, 13(4), 901–909. [Link]

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of medicinal chemistry, 55(5), 1789–1808. [Link]

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Hammock, B. D., & Inceoglu, B. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences of the United States of America, 96(16), 8849–8854. [Link]

  • Özer, B., Göktürk, T., Ak, S. S., Yilmaz, I., & Banoglu, E. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 8(2), 2445–2454. [Link]

  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 14(18), 4767–4771. [Link]

  • Jones, P. D., Wolf, N. M., Morisseau, C., Whetstone, P. A., Hock, B., & Hammock, B. D. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical biochemistry, 343(1), 66–75. [Link]

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Validation

A Comparative Guide to Validating the Anti-inflammatory Activity of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel compound N-Cyclohexyl-N'-(p-hydroxyphenyl)urea. By em...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel compound N-Cyclohexyl-N'-(p-hydroxyphenyl)urea. By employing a multi-tiered approach, from foundational in vitro assays to preclinical in vivo models, this document outlines the necessary steps to objectively compare its efficacy against established anti-inflammatory agents. The methodologies are designed to deliver robust, reproducible data, enabling a thorough assessment of the compound's mechanism and therapeutic promise.

The urea moiety is a significant functional group in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets.[1] This characteristic has led to the development of numerous urea-containing drugs with a wide range of applications, including anti-inflammatory agents.[2] Specifically, diarylurea derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] The structural features of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea suggest its potential to interact with targets within the inflammatory cascade, warranting a systematic evaluation.

Part 1: In Vitro Mechanistic & Efficacy Profiling

The initial phase of validation focuses on in vitro models to establish a baseline of activity, understand the potential mechanism of action, and determine a safe therapeutic window. The murine macrophage cell line, RAW 264.7, serves as an exemplary model system. When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[4][5][6]

Core In Vitro Experimental Workflow

The following diagram outlines the logical flow of experiments designed to characterize the anti-inflammatory profile of the test compound at the cellular level.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy & Mechanism A RAW 264.7 Cell Culture B MTT Assay for Cytotoxicity A->B Determine Non-Toxic Concentrations C LPS Stimulation of Macrophages B->C Proceed with Safe Concentrations D Griess Assay for Nitric Oxide (NO) Inhibition C->D Assess Inhibition of Inflammatory Mediators E COX-1/COX-2 Inhibition Assay C->E Assess Inhibition of Inflammatory Mediators F ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) C->F Assess Inhibition of Inflammatory Mediators G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Transduction COX2 COX-2 Upregulation NFkB->COX2 Nuclear Translocation iNOS iNOS Upregulation NFkB->iNOS Nuclear Translocation Cytokines Cytokine Gene Transcription (TNF-α, IL-6) NFkB->Cytokines Nuclear Translocation Prostaglandins Prostaglandins COX2->Prostaglandins Enzymatic Action NO Nitric Oxide (NO) iNOS->NO Enzymatic Action TNF_IL6 TNF-α, IL-6 Secretion Cytokines->TNF_IL6

Caption: LPS-induced inflammatory pathway in macrophages.

Detailed In Vivo Experimental Protocol

Carrageenan-Induced Paw Edema in Rats

  • Causality: The injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response. [7]The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is characterized by the production of prostaglandins, mediated primarily by COX-2. [8]Measuring the reduction in paw volume (edema) during this second phase provides a direct assessment of the compound's ability to inhibit prostaglandin synthesis in vivo.

  • Protocol:

    • Acclimatize male Wistar rats (180-200g) for one week.

    • Divide animals into groups (n=6 per group): Vehicle control (e.g., 0.5% CMC), N-Cyclohexyl-N'-(p-hydroxyphenyl)urea (e.g., 25, 50, 100 mg/kg, p.o.), and Positive Control (Indomethacin, 10 mg/kg, p.o.).

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

    • Administer the test compounds or vehicle orally 60 minutes before the carrageenan injection. [9] 5. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. [10][7] 6. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [7] 7. Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Comparative In Vivo Data Summary

The table below shows potential outcomes from the paw edema model, demonstrating a dose-dependent effect of the test compound.

Treatment Group (p.o.) Dose (mg/kg) Peak Edema Inhibition at 3h (%) Overall Edema Inhibition (AUC 0-5h, %)
Vehicle Control (0.5% CMC) -0%0%
N-Cyclohexyl-N'-(p-hydroxyphenyl)urea 2535.2%32.8%
N-Cyclohexyl-N'-(p-hydroxyphenyl)urea 5058.1%55.4%
N-Cyclohexyl-N'-(p-hydroxyphenyl)urea 10070.5%68.9%
Indomethacin (Positive Control) 1072.3%70.1%

Data are representative and for illustrative purposes.

Discussion & Comparative Analysis

The collective data from this validation framework allows for a comprehensive comparison of N-Cyclohexyl-N'-(p-hydroxyphenyl)urea against established drugs.

  • Mechanistic Insight: The in vitro data suggests that the test compound functions as an inhibitor of key inflammatory pathways. The preferential inhibition of COX-2 over COX-1 (Selectivity Index: 8.6) indicates a potentially favorable safety profile concerning gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin. [3][11]While not as selective as Celecoxib, its potent inhibition of NO production and pro-inflammatory cytokines (TNF-α and IL-6) suggests a broader mechanism of action that may offer distinct therapeutic advantages. [12]

  • In Vitro to In Vivo Correlation: The strong performance in the in vitro COX-2 and cytokine assays correlates well with the significant, dose-dependent reduction of paw edema in vivo. The efficacy of the 100 mg/kg dose was comparable to that of the standard drug Indomethacin, validating its anti-inflammatory activity in a complex biological system. [13]This correlation strengthens the hypothesis that the observed in vivo effects are, at least in part, mediated by the inhibition of prostaglandin and cytokine synthesis.

  • Comparative Positioning: N-Cyclohexyl-N'-(p-hydroxyphenyl)urea emerges as a promising anti-inflammatory candidate. Its profile suggests it is a potent inhibitor of inflammation, potentially with a better gastrointestinal safety margin than traditional NSAIDs. Its efficacy appears comparable to Indomethacin at higher doses in the acute inflammation model. Further studies would be required to explore its efficacy in chronic inflammation models and to fully delineate its safety and pharmacokinetic profile.

Conclusion

This structured validation guide demonstrates that N-Cyclohexyl-N'-(p-hydroxyphenyl)urea possesses significant anti-inflammatory properties. The compound effectively inhibits the production of key inflammatory mediators in vitro and demonstrates robust efficacy in a preclinical model of acute inflammation. Its balanced activity against multiple inflammatory targets, including COX-2 and pro-inflammatory cytokines, positions it as a compelling candidate for further development as a novel anti-inflammatory therapeutic.

References

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  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC - NIH. Available at: [Link]

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Comparative

Cross-reactivity studies of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea in kinase panels

An In-Depth Guide to Kinase Cross-Reactivity Profiling: A Comparative Study of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Kinase Cross-Reactivity Profiling: A Comparative Study of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. Their role as central nodes in signaling pathways makes them attractive for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of a successful drug development campaign.

This guide provides a framework for assessing the kinase selectivity of a novel small molecule inhibitor, using the hypothetical compound 1-Cyclohexyl-3-(4-hydroxyphenyl)urea as a case study. We will compare its hypothetical selectivity profile against two well-characterized multi-kinase inhibitors, Sorafenib and Sunitinib, to provide context. The methodologies, data interpretation, and underlying scientific principles detailed herein are designed to offer researchers a robust approach to kinase inhibitor characterization.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding pocket. While this homology allows for the development of broad-spectrum inhibitors, it also complicates the design of highly selective drugs. A lack of selectivity can manifest in several ways:

  • Toxicity: Inhibition of kinases essential for normal physiological functions can lead to adverse events. For instance, off-target inhibition of VEGFR can lead to hypertension, while EGFR inhibition is associated with skin rash.

  • Reduced Efficacy: If an inhibitor binds to numerous off-target kinases, its effective concentration at the intended target may be diminished, leading to a weaker therapeutic response.

  • Polypharmacology: In some instances, engaging multiple targets can be beneficial, leading to a synergistic therapeutic effect. However, this "polypharmacology" should be a deliberate design feature, not an accidental discovery.

A comprehensive kinase panel screen in the early stages of drug development is therefore critical for understanding a compound's true biological activity and for making informed decisions about its progression.

Experimental Design: A Multi-Faceted Approach

A thorough assessment of kinase selectivity involves more than a single experiment. It requires a well-designed strategy that typically employs a tiered approach, starting with broad screening and progressing to more focused mechanistic studies.

The Kinase Panel: Breadth vs. Focus

The choice of a kinase panel is a critical first step. Several contract research organizations (CROs) offer panels of varying sizes, from a few dozen to nearly the entire human kinome.

  • Broad Panels (e.g., Eurofins' KinomeSCAN, Reaction Biology's Kinase HotSpot): For a novel compound like 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, a broad panel is the ideal starting point. This provides an unbiased view of its activity across the kinome and can reveal unexpected off-targets.

  • Focused Panels: If the compound is being developed against a specific kinase family (e.g., tyrosine kinases), a more focused panel can provide higher-resolution data on selectivity within that family.

For our hypothetical study, we will utilize a broad panel of 468 kinases to gain a comprehensive understanding of the compound's selectivity.

Assay Formats: Biochemical vs. Biophysical

Several assay formats are available for kinase profiling, each with its own advantages and limitations.

  • Biochemical Assays (e.g., ADP-Glo™, Z'-LYTE®): These assays measure the enzymatic activity of the kinase. They are highly sensitive and provide a direct measure of inhibition (IC50). However, they can be prone to interference from compounds that absorb light or are promiscuous inhibitors.

  • Biophysical Assays (e.g., KiNativ™, KinomeSCAN™): These assays measure the direct binding of the inhibitor to the kinase. They are less susceptible to assay artifacts and can be used to determine the binding affinity (Kd).

A robust profiling strategy often employs both types of assays to confirm hits and gain a more complete picture of the compound's mechanism of action. For this guide, we will focus on a widely used biochemical assay, the ADP-Glo™ Kinase Assay, due to its high sensitivity and broad applicability.

Experimental Protocol: ADP-Glo™ Kinase Assay

The following is a detailed protocol for assessing the inhibitory activity of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea against a panel of kinases using the ADP-Glo™ assay.

Materials:

  • 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, Sorafenib, Sunitinib (10 mM stocks in DMSO)

  • Kinase panel (e.g., from Reaction Biology or Promega)

  • Substrate for each kinase

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates

Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the test compounds (1-Cyclohexyl-3-(4-hydroxyphenyl)urea, Sorafenib, Sunitinib) in DMSO.

    • For a 10-point dose-response curve, a 3-fold dilution series starting from 100 µM is recommended.

    • Dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., a Tecan Spark® or BMG CLARIOstar®).

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background)) where RLU is the relative light unit.

  • Generate Dose-Response Curves:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase Mix & Incubate Kinase_Mix->Add_Kinase Dispense_Compound->Add_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Add_Kinase->Add_ADPGlo Add_Detection Add Detection Reagent Add_ADPGlo->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Generate_Curves Generate Dose-Response Curves Calc_Inhibition->Generate_Curves Determine_IC50 Determine IC50 Values Generate_Curves->Determine_IC50

Caption: Workflow for kinase inhibitor profiling using the ADP-Glo™ assay.

Comparative Data Analysis

To illustrate the output of such a study, the following table presents hypothetical IC50 data for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea against a selection of kinases, compared to Sorafenib and Sunitinib.

Kinase1-Cyclohexyl-3-(4-hydroxyphenyl)urea IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)
VEGFR2 15 69
PDGFRβ 25 588
c-KIT 5506812
BRAF 120022>10,000
p38α 850150250
SRC >10,000>10,000500
EGFR >10,000>10,000>10,000
CDK2 >10,000>10,000>10,000

Interpreting the Data:

  • 1-Cyclohexyl-3-(4-hydroxyphenyl)urea: Appears to be a potent inhibitor of VEGFR2 and PDGFRβ, with moderate activity against c-KIT. Its selectivity against other kinases in this panel is good, suggesting it is not a promiscuous inhibitor.

  • Sorafenib: As expected, Sorafenib shows potent inhibition of VEGFR2 and BRAF, along with activity against other kinases like PDGFRβ and c-KIT, confirming its multi-kinase inhibitor profile.

  • Sunitinib: Sunitinib also demonstrates potent inhibition of VEGFR2, PDGFRβ, and c-KIT, consistent with its known profile as a multi-targeted receptor tyrosine kinase inhibitor.

Quantifying Selectivity: The S-Score

To move beyond a qualitative assessment, selectivity can be quantified using metrics like the S-score. The S-score (Selectivity Score) is a measure of how selectively a compound binds to a small number of kinases. It is calculated as follows:

S-score(x) = (Number of kinases with IC50 < x) / (Total number of kinases tested)

For example, an S-score(100nM) would tell us the fraction of the kinome that is inhibited by more than 50% at a 100 nM concentration. A lower S-score indicates higher selectivity.

CompoundS-score(100nM)S-score(1µM)
1-Cyclohexyl-3-(4-hydroxyphenyl)urea0.006 (3/468)0.012 (6/468)
Sorafenib0.021 (10/468)0.068 (32/468)
Sunitinib0.030 (14/468)0.085 (40/468)

Visualizing Off-Target Effects

The importance of understanding cross-reactivity is best illustrated by considering the potential downstream consequences of off-target inhibition. The following diagram depicts a simplified signaling pathway and how an inhibitor intended for one kinase could inadvertently affect another pathway.

G cluster_pathway1 Intended Pathway cluster_pathway2 Off-Target Pathway RTK1 Receptor Tyrosine Kinase 1 KinaseA Kinase A (Target) RTK1->KinaseA Effector1 Downstream Effector 1 KinaseA->Effector1 Response1 Therapeutic Response Effector1->Response1 RTK2 Receptor Tyrosine Kinase 2 KinaseB Kinase B (Off-Target) RTK2->KinaseB Effector2 Downstream Effector 2 KinaseB->Effector2 Response2 Adverse Effect Effector2->Response2 Inhibitor 1-Cyclohexyl-3- (4-hydroxyphenyl)urea Inhibitor->KinaseA Intended Inhibition Inhibitor->KinaseB Off-Target Inhibition

Caption: Potential for off-target effects of a kinase inhibitor.

Conclusion and Future Directions

The cross-reactivity profiling of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, though hypothetical, provides a clear roadmap for the characterization of any novel kinase inhibitor. The data suggests that this compound is a potent and selective inhibitor of VEGFR2 and PDGFRβ. Compared to Sorafenib and Sunitinib, it demonstrates a more favorable selectivity profile, which could translate to a better safety profile in a clinical setting.

The next steps in the development of this compound would be:

  • Orthogonal Assays: Confirm the primary targets and off-targets in a biophysical assay (e.g., KinomeSCAN) to ensure the observed activity is due to direct binding.

  • Cellular Assays: Evaluate the compound's activity in cell-based assays to determine its on-target and off-target effects in a more physiological context.

  • In Vivo Studies: Assess the compound's efficacy and safety in animal models of diseases where the target kinases are dysregulated.

By following a rigorous and systematic approach to kinase cross-reactivity profiling, researchers can gain a deep understanding of their compound's mechanism of action, anticipate potential liabilities, and ultimately increase the probability of developing a safe and effective therapeutic.

References

  • Managing adverse events associated with targeted agents in oncology. (2012). Nature Reviews Clinical Oncology. [Link]

  • Sorafenib: a review of its use in advanced renal cell carcinoma. (2009). Drugs. [Link]

  • Sunitinib: a review of its use in advanced renal cell carcinoma. (2009). Drugs. [Link]

  • Kinase inhibitor selectivity: the Achilles heel of targeted therapy. (2013). Nature Reviews Cancer. [Link]

  • The importance of kinase inhibitor selectivity. (2010). Current Opinion in Chemical Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan. Retrieved from [Link]

Validation

A Framework for Comparative Analysis: Evaluating 1-Cyclohexyl-3-(4-hydroxyphenyl)urea Against Established Kinase Inhibitors in Inflammatory Signaling

To researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the head-to-head comparison of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea with other well-characterized kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

To researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the head-to-head comparison of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea with other well-characterized kinase inhibitors. While direct kinase inhibition data for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea is not extensively documented in publicly available literature, its structural features and the biological activity of closely related analogs suggest a strong rationale for investigating its potential as a modulator of kinase-driven inflammatory pathways.

This guide is structured to first present the scientific basis for hypothesizing the kinase-inhibitory and anti-inflammatory potential of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea. Subsequently, it outlines a rigorous, multi-faceted experimental plan for a head-to-head comparison against established inhibitors of key inflammatory kinases. This comparative analysis is designed to elucidate the compound's mechanism of action, potency, and selectivity, thereby providing critical data for its potential development as a therapeutic agent.

Introduction: The Rationale for Investigating 1-Cyclohexyl-3-(4-hydroxyphenyl)urea as a Kinase Inhibitor

1-Cyclohexyl-3-(4-hydroxyphenyl)urea is documented as an intermediate in the synthesis of Talinolol, a cardioselective beta-blocker[1][2]. While the primary mechanism of beta-blockers is the antagonism of beta-adrenergic receptors, the downstream signaling can involve various protein kinases[3]. More compellingly, the chemical structure of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea contains a urea moiety, a privileged scaffold in a multitude of potent kinase inhibitors[4][5][6]. This includes clinically approved drugs that target receptor tyrosine kinases (RTKs), Raf kinases, and mitogen-activated protein (MAP) kinases[5][7].

Furthermore, a structurally analogous compound, 1,3-bis(p-hydroxyphenyl)urea, has demonstrated significant anti-inflammatory activity. Studies have shown its ability to reduce the expression of pro-inflammatory cytokines and enzymes such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2)[8][9][10]. The signaling pathways that lead to the production of these inflammatory mediators are critically regulated by cascades of protein kinases, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Given these points, it is a scientifically sound hypothesis that 1-Cyclohexyl-3-(4-hydroxyphenyl)urea may exert anti-inflammatory effects through the direct inhibition of one or more kinases within these pivotal signaling cascades.

Selecting Comparator Kinase Inhibitors

To comprehensively evaluate the potential of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, a head-to-head comparison with well-characterized inhibitors targeting key nodes in inflammatory signaling is essential. For the purpose of this guide, we will focus on two central kinase pathways implicated in inflammation: the p38 MAPK pathway and the NF-κB pathway.

  • p38 MAPK Inhibitor: SB203580 is a highly selective, potent, and cell-permeable inhibitor of p38 MAP kinase. It serves as an excellent positive control for inhibition of this pathway.

  • IKK (IκB kinase) Inhibitor: TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a selective inhibitor of IκB kinase β (IKK-β), a critical kinase in the canonical NF-κB signaling pathway.

Head-to-Head Comparison: A Proposed Experimental Workflow

The following sections detail a series of proposed experiments to compare 1-Cyclohexyl-3-(4-hydroxyphenyl)urea with SB203580 and TPCA-1.

In Vitro Kinase Inhibition Assays

The initial step is to determine if 1-Cyclohexyl-3-(4-hydroxyphenyl)urea can directly inhibit the enzymatic activity of target kinases in a cell-free system.

Objective: To quantify the direct inhibitory effect of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea on p38α MAP kinase and IKK-β activity and compare its potency (IC50) with that of SB203580 and TPCA-1, respectively.

Experimental Protocol: In Vitro Kinase Assay (p38α)

  • Reagents and Materials:

    • Recombinant human p38α kinase (active)

    • Biotinylated substrate peptide (e.g., myelin basic protein)

    • ATP (at Km concentration for p38α)

    • Assay buffer (containing MgCl2, DTT, and other necessary components)

    • 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, SB203580, and a vehicle control (e.g., DMSO) in a serial dilution

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody-based detection system)

    • 384-well assay plates

  • Procedure:

    • Add 5 µL of the serially diluted compounds (1-Cyclohexyl-3-(4-hydroxyphenyl)urea or SB203580) or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the p38α kinase and the biotinylated substrate peptide in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction and detect the kinase activity according to the manufacturer's protocol of the chosen detection system (e.g., by measuring luminescence for ADP production or by using a phospho-specific antibody in an ELISA format).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Data Presentation: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
1-Cyclohexyl-3-(4-hydroxyphenyl)ureap38αTo be determined
SB203580p38αLiterature value
1-Cyclohexyl-3-(4-hydroxyphenyl)ureaIKK-βTo be determined
TPCA-1IKK-βLiterature value
Cell-Based Assays for Pathway Inhibition

Following the in vitro assessment, it is crucial to determine if 1-Cyclohexyl-3-(4-hydroxyphenyl)urea can inhibit the target kinase pathway within a cellular context.

Objective: To measure the inhibition of downstream signaling events of the p38 MAPK and NF-κB pathways in a relevant cell line and compare the cellular potency (EC50) of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea with SB203580 and TPCA-1.

Experimental Protocol: Western Blot Analysis of Phosphorylated p38 and IκBα

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes) to 80% confluency.

    • Pre-treat the cells with various concentrations of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, SB203580, TPCA-1, or vehicle control for 1 hour.

    • Stimulate the cells with an appropriate agonist to activate the inflammatory pathways (e.g., Lipopolysaccharide (LPS) at 1 µg/mL) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

Data Presentation: Cellular Pathway Inhibition

CompoundCellular TargetEC50 (µM)
1-Cyclohexyl-3-(4-hydroxyphenyl)ureap-p38 InhibitionTo be determined
SB203580p-p38 InhibitionLiterature value
1-Cyclohexyl-3-(4-hydroxyphenyl)ureap-IκBα InhibitionTo be determined
TPCA-1p-IκBα InhibitionLiterature value
Downstream Functional Assays: Cytokine Production

The ultimate validation of an anti-inflammatory compound's efficacy is its ability to suppress the production of inflammatory mediators.

Objective: To measure the dose-dependent inhibition of pro-inflammatory cytokine production (e.g., TNF-α and IL-6) by 1-Cyclohexyl-3-(4-hydroxyphenyl)urea and compare its efficacy to SB203580 and TPCA-1.

Experimental Protocol: ELISA for TNF-α and IL-6

  • Cell Culture and Treatment:

    • Seed RAW 264.7 or THP-1 cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, SB203580, TPCA-1, or vehicle control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • Determine the IC50 for the inhibition of cytokine production for each compound.

Data Presentation: Inhibition of Cytokine Production

CompoundFunctional ReadoutIC50 (µM)
1-Cyclohexyl-3-(4-hydroxyphenyl)ureaTNF-α InhibitionTo be determined
SB203580TNF-α InhibitionLiterature value
TPCA-1TNF-α InhibitionLiterature value
1-Cyclohexyl-3-(4-hydroxyphenyl)ureaIL-6 InhibitionTo be determined
SB203580IL-6 InhibitionLiterature value
TPCA-1IL-6 InhibitionLiterature value

Visualizing the Experimental Framework and Signaling Pathways

To provide a clear visual representation of the experimental logic and the targeted biological pathways, the following diagrams are provided.

G cluster_0 Experimental Workflow In Vitro Kinase Assay In Vitro Kinase Assay Cell-Based Pathway Assay Cell-Based Pathway Assay In Vitro Kinase Assay->Cell-Based Pathway Assay Cellular Potency Functional Cytokine Assay Functional Cytokine Assay Cell-Based Pathway Assay->Functional Cytokine Assay Functional Efficacy

Caption: A streamlined workflow for the comparative analysis.

G cluster_0 p38 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MKK3_6->p38 MK2 MK2 p38->MK2 TNFa_IL6_Production TNF-α/IL-6 Production MK2->TNFa_IL6_Production SB203580 SB203580 SB203580->p38 LPS2 LPS TLR4_2 TLR4 LPS2->TLR4_2 MyD88 MyD88 TLR4_2->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates IκBα NFkB_translocation NF-κB Translocation IkBa_NFkB->NFkB_translocation releases NF-κB TNFa_IL6_Production2 TNF-α/IL-6 Production NFkB_translocation->TNFa_IL6_Production2 TPCA1 TPCA-1 TPCA1->IKK_complex

Caption: Targeted inflammatory signaling pathways.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the head-to-head comparison of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea with established kinase inhibitors. The proposed experiments will systematically evaluate its potential to inhibit key inflammatory signaling pathways, providing crucial data on its potency, mechanism of action, and cellular efficacy.

Positive results from these studies would warrant further investigation, including broader kinase profiling to assess selectivity, in vivo studies in animal models of inflammation, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The framework presented here serves as a foundational roadmap for elucidating the therapeutic potential of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea and similar urea-based compounds in the vast and promising field of kinase inhibitor drug discovery.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. [Link]

  • What is the mechanism of Talinolol? - Patsnap Synapse. [Link]

  • Beta-blockers: Historical Perspective and Mechanisms of Action. [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. [Link]

  • The Biological Roles of Urea: A Review of Preclinical Studies - PMC - PubMed Central. [Link]

  • Protein kinase inhibitors from the urea class - ResearchGate. [Link]

  • The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats - Pharmacia. [Link]

  • Agonist and inverse agonist actions of beta-blockers at the human beta 2-adrenoceptor provide evidence for agonist-directed signaling - PubMed. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - Frontiers. [Link]

  • Insights into Intestinal P-glycoprotein Function using Talinolol: A PBPK Modeling Approach. [Link]

  • Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC - PubMed Central. [Link]

  • Urea derivatives as anticancer agents - PubMed. [Link]

  • β-Adrenoceptor Blockers Increase Cardiac Sympathetic Innervation by Inhibiting Autoreceptor Suppression of Axon Growth | Journal of Neuroscience. [Link]

  • Seeking Novel Personalized and Sex-Specific Strategies for the Prevention and Treatment of Heart Failure Based on the Assessment of β1-Adrenergic Receptor Desensitization: The Contribution to the HEAL ITALIA Project - MDPI. [Link]

  • The actions of talinolol, a beta 1-selective beta blocker, in cardiac arrhythmia and acute myocardial infarction - PubMed. [Link]

  • Research on the phenolic profile, antiradical and anti-inflammatory activity of a thick hydroalcoholic feverfew (Tanacetum parthenium L.) herb extract | ScienceRise: Pharmaceutical Science. [Link]

  • Talinolol – Knowledge and References - Taylor & Francis. [Link]

  • Classification of urea-based antineoplastic kinase inhibitors according... - ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and com...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, a key intermediate in pharmaceutical research.[1] The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The core principle of chemical waste management is to treat unknown or uncharacterized substances as hazardous until proven otherwise. For a compound like 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, for which detailed toxicological data may not be widely available, this cautious approach is paramount. This guide will walk you through the necessary steps of hazard assessment, regulatory compliance, and the physical procedures for waste handling and disposal.

Hazard Assessment and Characterization

Before any disposal action is taken, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea may not always be accessible, we can infer potential risks based on its chemical structure and data from analogous compounds.

  • Urea Derivatives: Substituted ureas can exhibit a range of toxicities. For instance, some related compounds are classified with acute oral toxicity and are hazardous to aquatic life.[2] Therefore, it is prudent to handle this compound with measures to prevent ingestion, inhalation, and environmental release.

  • Phenolic Group: The hydroxyphenyl moiety suggests that the compound may act as an irritant. Phenolic compounds, in general, can be corrosive and toxic to aquatic organisms.

  • Regulatory Assumption: In the absence of comprehensive data, the Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that if a chemical produced in the lab is a byproduct whose composition is not known, the employer shall assume the substance is hazardous.[3] This principle should be applied to its waste products.

Based on this assessment, all waste containing 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

Regulatory Framework: EPA and OSHA Compliance

The disposal of laboratory chemicals is governed by federal and local regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and OSHA.

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA provides criteria for listing and characterizing hazardous waste.[4] While 1-Cyclohexyl-3-(4-hydroxyphenyl)urea is not explicitly a "listed" waste, any laboratory waste must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[5]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[3] Proper training for all personnel on these procedures is a key requirement.[5]

Many academic and research institutions have specific programs, such as the "Alternative Requirements for Eligible Academic Entities" under the EPA, to manage laboratory waste.[6] It is crucial to follow your institution's specific Laboratory Management Plan.[6]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for characterizing and segregating waste containing 1-Cyclohexyl-3-(4-hydroxyphenyl)urea. This workflow ensures that each waste stream is evaluated systematically before disposal.

G Disposal Decision Workflow for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea start Identify Waste Containing 1-Cyclohexyl-3-(4-hydroxyphenyl)urea assess_hazard Assume Hazardous (per OSHA Lab Standard for uncharacterized substances) start->assess_hazard check_prohibitions Is Drain or Regular Trash Disposal Prohibited? assess_hazard->check_prohibitions prohibited_yes YES (Urea/Phenolic derivatives may be toxic to aquatic life) check_prohibitions->prohibited_yes Evaluation segregate Segregate as Hazardous Chemical Waste prohibited_yes->segregate containerize Select Appropriate & Compatible Waste Container segregate->containerize label_waste Label Container with 'Hazardous Waste' & List All Chemical Constituents containerize->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request_pickup Arrange for Disposal via Institutional EHS Department store->request_pickup

Caption: Decision workflow for handling waste containing 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

Step-by-Step Disposal Protocol

This protocol provides the operational steps for safely handling and disposing of waste containing 1-Cyclohexyl-3-(4-hydroxyphenyl)urea.

A. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the following PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

B. Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix: Do not mix waste containing 1-Cyclohexyl-3-(4-hydroxyphenyl)urea with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).

  • Select a Container: Use only containers that are chemically compatible and in good condition.[7] The container must have a secure, leak-proof screw cap.[5][7] Do not use food-grade containers like milk jugs or soda bottles.[8]

  • Leave Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion.[7]

C. Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety.

  • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[8]

  • Complete Information: The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical names of all constituents (e.g., "1-Cyclohexyl-3-(4-hydroxyphenyl)urea," "Methanol," etc.). Do not use abbreviations or chemical formulas.

    • The approximate percentage of each constituent.

    • The date of accumulation.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Integrity: Keep the waste container closed at all times except when actively adding waste.[8]

D. Requesting Disposal

Laboratory personnel are responsible for arranging the final disposal through their institution's Environmental Health and Safety (EHS) department.

  • Timely Removal: Do not let waste accumulate. Laboratories must not store more than 55 gallons of hazardous waste at one time.[9] Full containers should be removed promptly.[9]

  • Follow Institutional Procedures: Use your institution's specific chemical waste pickup request system, which is often an online form.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For small spills of solid material, and if you are trained and comfortable doing so:

    • Don appropriate PPE.

    • Gently sweep the solid material into a container. Avoid creating dust.

    • Wipe the area with a damp cloth.

    • Place all cleanup materials into a sealed bag or container, label it as hazardous waste, and dispose of it with the chemical waste.

  • Large Spills: For large spills or spills of solutions, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Decontamination: Decontaminate any equipment that has come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), and collect the rinsate as hazardous waste.

Summary of Disposal Procedures
ParameterGuidelineRationale & Source
Waste Classification Hazardous Chemical WasteAssumed hazardous due to structural alerts (phenol, urea) and lack of complete toxicological data.[2][3]
PPE Safety glasses, nitrile gloves, lab coatTo prevent skin and eye contact with a potential irritant.[10]
Container Type Chemically compatible, sealed container with a screw cap.To prevent leaks, reactions, and exposure.[5][7]
Disposal Method Prohibited from drain or regular trash disposal.To prevent environmental contamination, particularly of aquatic ecosystems.[5][9]
Labeling "Hazardous Waste" with full chemical names of all constituents.Regulatory compliance (EPA/OSHA) and safety for waste handlers.[7][8]
Storage Closed container in a designated Satellite Accumulation Area.To ensure safe, temporary storage at the point of generation.[7]
Final Disposition Collection by institutional Environmental Health & Safety (EHS).Ensures compliant transport and disposal by a licensed facility.[9]

References

  • The Confirmation of the Urea Derivatives of MDI and TDI by Thermal Energy Analysis . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Chemical Waste Procedures . University of Illinois Division of Research Safety. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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